molecular formula C12H15N5O5 B15540973 Sangivamycin CAS No. 18417-89-5; 21090-35-7

Sangivamycin

Katalognummer: B15540973
CAS-Nummer: 18417-89-5; 21090-35-7
Molekulargewicht: 309.28 g/mol
InChI-Schlüssel: OBZJZDHRXBKKTJ-JTFADIMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sangivamycin is a nucleoside analogue that is adenosine in which the nitrogen at position 7 is replaced by a carbamoyl-substituted carbon. It is a potent inhibitor of protein kinase C. It has a role as a protein kinase inhibitor. It is functionally related to an adenosine.
This compound has been reported in Streptomyces and Streptomyces sparsogenes with data available.
RN given refers to parent cpd

Eigenschaften

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZJZDHRXBKKTJ-JTFADIMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028118
Record name Sangivamycin
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Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18417-89-5
Record name Sangivamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18417-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sangivamycin
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Record name Sangivamycin
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Record name Sangivamycin hydrate Streptomyces rimosus
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Record name SANGIVAMYCIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of Sangivamycin from Streptomyces rimosus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces rimosus, has garnered significant scientific interest due to its potent biological activities, including antitumor, antiviral, and protein kinase C (PKC) inhibitory effects. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its isolation, characterization, biosynthesis, and mechanism of action. The document includes structured data tables for easy reference, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, contributing to a significant portion of clinically used antibiotics. Streptomyces rimosus, in particular, is a well-known producer of various antimicrobial compounds. This compound (4-amino-5-carboxamide-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a notable natural product from this species, structurally related to adenosine. Its unique chemical scaffold has made it a subject of extensive research, revealing its potential as a therapeutic agent. This guide aims to consolidate the key technical aspects of this compound's discovery and preclinical evaluation.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and analytical characterization. The properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₅N₅O₅[1]
Molecular Weight 309.28 g/mol [1]
IUPAC Name 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide[1]
CAS Number 18417-89-5[2]
Appearance Colorless needles[3]
Melting Point 285-290 °C
Solubility Slightly soluble in water, soluble in ethanol, freely soluble in N,N-dimethylformamide

Experimental Protocols

This section outlines the generalized experimental procedures for the fermentation of Streptomyces rimosus, followed by the extraction, purification, and biological evaluation of this compound. These protocols are based on published literature and standard microbiological and biochemical techniques.

Fermentation of Streptomyces rimosus

The production of this compound is achieved through submerged fermentation of a selected strain of Streptomyces rimosus.

3.1.1. Culture and Inoculum Preparation

  • A pure culture of Streptomyces rimosus (e.g., ATCC 14673) is maintained on a suitable agar (B569324) medium.

  • For inoculum preparation, a loopful of spores or mycelia is transferred to a seed medium. A typical seed medium composition is provided in the table below.

  • The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

Seed Medium ComponentConcentration (g/L)
Soyabean Meal10
CaCO₃3
MgSO₄·7H₂O0.5
(NH₄)₂HPO₄0.5
NaCl3
K₂HPO₄1
Glycerol15 mL
Distilled Waterto 1 L
pH 6.9–7.0

3.1.2. Production Fermentation

  • The production medium is inoculated with 0.5% (v/v) of the seed culture. A representative production medium is detailed below.

  • Fermentation is carried out in a fermentor at 28°C with controlled aeration and agitation for 96 hours.

  • The pH of the medium is maintained around 7.0.

Production Medium ComponentConcentration (g/L)
Dextrose1.5
Glycerol1.5
Lactose1.5
Peptone0.25
Asparagine0.25
NaNO₃0.25
Corn Steep Liquor0.25
Beef Extract0.25
Distillers Solubles0.25
Yeast Extract0.25
Wheat Germ0.25
Sea Salt2.0
pH 7.0 (before sterilization)
Extraction and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from the fermentation broth.

G Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Cell_Free_Broth Cell-Free Broth Filtration->Cell_Free_Broth Solvent_Extraction Solvent Extraction (n-butanol at pH 3) Cell_Free_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified_Fractions Partially Purified Fractions Silica_Gel_Chromatography->Partially_Purified_Fractions HPLC Reverse-Phase HPLC Partially_Purified_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: Generalized workflow for the extraction and purification of this compound.

3.2.1. Extraction

  • The fermentation broth is filtered to separate the mycelia from the supernatant (cell-free broth).

  • The pH of the cell-free broth is adjusted to approximately 3.0 with a suitable acid.

  • The acidified broth is extracted with an equal volume of n-butanol.

  • The organic phase is collected and concentrated under vacuum to yield the crude extract.

3.2.2. Purification

  • The crude extract is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate (B1210297) system followed by an ethyl acetate-methanol system.

  • Fractions are collected and tested for biological activity.

  • Active fractions are pooled, concentrated, and further purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Protein Kinase C (PKC) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against Protein Kinase C.

  • The assay is performed in a microtiter plate format.

  • The reaction mixture contains a buffer (e.g., HEPES), a PKC enzyme source (purified or as a cell lysate), a substrate peptide, and cofactors (phosphatidylserine and diacylglycerol).

  • This compound, at various concentrations, is pre-incubated with the PKC enzyme.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

  • The amount of incorporated phosphate (B84403) is quantified (e.g., by scintillation counting).

  • The concentration of this compound that inhibits 50% of the PKC activity (IC₅₀) is determined from a dose-response curve.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its most prominent role being the inhibition of Protein Kinase C (PKC).

Protein Kinase C Inhibition

This compound is a potent inhibitor of PKC. It acts as a competitive inhibitor with respect to ATP, with an apparent Ki value of approximately 11-15 µM. Unlike some other kinase inhibitors, this compound's inhibitory action is selective for PKC over Protein Kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Substrate Substrate Protein PKC->Substrate phosphorylates ATP ATP ATP->PKC Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response This compound This compound This compound->PKC inhibits Signal Extracellular Signal Signal->Receptor

Figure 2: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Antiviral and Antitumor Activity

This compound has demonstrated significant antiviral and antitumor properties. The table below summarizes some of the reported inhibitory concentrations.

Activity TypeTargetIC₅₀ Value (nM)Reference
Antiviral SARS-CoV-2 (Vero E6 cells)34.3
SARS-CoV-2 (Calu-3 cells)60.6
Antitumor Inhibition of RNA synthesis (MCF7 cells)~100 µM (at 3h)
Inhibition of DNA synthesis (MCF7 cells)>100 µM (at 3h)

Biosynthesis of this compound in Streptomyces rimosus

The biosynthesis of this compound in Streptomyces rimosus is closely linked to that of another pyrrolopyrimidine antibiotic, toyocamycin (B1682990). This compound is formed from toyocamycin through the enzymatic conversion of a nitrile group to a carboxamide group. This reaction is catalyzed by the enzyme toyocamycin nitrile hydratase.

G GTP GTP (Guanosine Triphosphate) Precursor Pyrrolopyrimidine Precursor GTP->Precursor Multiple Steps Toyocamycin Toyocamycin (with -C≡N group) Precursor->Toyocamycin This compound This compound (with -C(=O)NH₂ group) Toyocamycin->this compound Enzyme Toyocamycin Nitrile Hydratase Enzyme->this compound

Figure 3: Simplified biosynthetic pathway of this compound from Toyocamycin in S. rimosus.

Conclusion

The discovery of this compound from Streptomyces rimosus represents a significant contribution to the field of natural product chemistry and drug discovery. Its potent and selective inhibition of Protein Kinase C, coupled with its antiviral and antitumor activities, underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers aiming to further explore the pharmacological properties and therapeutic applications of this compound and its derivatives. Further research into optimizing its production, elucidating its diverse mechanisms of action, and exploring its clinical potential is warranted.

References

Sangivamycin Nucleoside Analogs: A Technical Guide to Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sangivamycin (B1680759) is a potent pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus.[1] It belongs to the 7-deazaadenosine family of antibiotics, which also includes toyocamycin (B1682990) and tubercidin.[2][3] Initially investigated as an anticancer agent, this compound has garnered renewed interest for its broad-spectrum antiviral activity, notably against SARS-CoV-2.[4] This technical guide provides an in-depth overview of the core structure of this compound and its analogs, their synthesis, mechanism of action, and key biological data.

Core Structure and Physicochemical Properties

This compound, with the chemical formula C12H15N5O5, is structurally similar to adenosine, with a key modification in its heterocyclic base.[5] The nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core. This modification is crucial for its biological activity.[2] The IUPAC name for this compound is 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H15N5O5[5]
Molecular Weight309.28 g/mol [5]
IUPAC Name4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide[5]
CAS Number18417-89-5[5]
AppearanceSolid[6]
SolubilitySlightly soluble in acetonitrile, DMSO, and water[6]

Synthesis of this compound

The total synthesis of this compound has been a subject of interest for medicinal chemists. An established method involves a multi-step process starting from a protected ribose derivative and a pyrrolopyrimidine precursor.[7][8]

Experimental Protocol: Total Synthesis of this compound (Adapted from Tolman et al., 1969)

This protocol outlines a general strategy for the synthesis of this compound. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

  • Glycosylation: A protected pyrrolopyrimidine base is coupled with a protected ribofuranosyl donor. A common method is the Vorbrüggen glycosylation, which involves reacting the silylated heterocyclic base with a protected ribosyl acetate (B1210297) in the presence of a Lewis acid catalyst (e.g., TMSOTf).[2]

  • Debromination (if applicable): If a brominated pyrrolopyrimidine precursor is used, the bromine atom is removed, typically through catalytic hydrogenation (e.g., using Pd/C and H2 gas).[2]

  • Functional Group Transformations: The cyano group at the C5 position of the pyrrolopyrimidine ring is hydrolyzed to a carboxamide group. This can be achieved using acidic or basic conditions, for example, by treatment with hydrogen peroxide in the presence of a base.

  • Deprotection: The protecting groups on the ribose moiety (e.g., acetyl or benzoyl groups) are removed. This is typically accomplished by treatment with a base, such as sodium methoxide (B1231860) in methanol.

  • Purification: The final product, this compound, is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

Synthesis_Workflow A Protected Pyrrolopyrimidine C Glycosylation A->C B Protected Ribose B->C D Protected Nucleoside C->D Vorbrüggen reaction E Debromination D->E F Functional Group Transformation E->F Hydrolysis of cyano group G Deprotection F->G Removal of protecting groups H Purification G->H I This compound H->I

General workflow for the total synthesis of this compound.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of key cellular kinases, namely Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (P-TEFb).[3][9]

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play a crucial role in various signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis.[5][10] this compound acts as a competitive inhibitor of ATP binding to the kinase domain of PKC, thereby blocking its catalytic activity.[11] This inhibition disrupts downstream signaling cascades, contributing to the anticancer effects of this compound.[3]

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca Ca²⁺ release IP3->Ca Downstream Downstream Effectors PKC->Downstream phosphorylates Ca->PKC activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation This compound This compound This compound->PKC inhibits

Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Inhibition of Positive Transcription Elongation Factor b (P-TEFb)

P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a cyclin T protein, is a crucial regulator of transcription elongation by RNA polymerase II.[12][13] By phosphorylating the C-terminal domain of RNA polymerase II and negative elongation factors, P-TEFb promotes the transition from abortive to productive transcription elongation.[12] this compound inhibits the kinase activity of P-TEFb, leading to a global repression of transcription, which is particularly detrimental to rapidly proliferating cancer cells and viral replication.[1][9]

PTEFb_Signaling_Pathway cluster_nucleus Nucleus RNAPII RNA Polymerase II Paused_Complex Paused Elongation Complex RNAPII->Paused_Complex initiates & pauses Promoter Promoter Promoter->RNAPII recruits Productive_Elongation Productive Elongation Paused_Complex->Productive_Elongation releases PTEFb P-TEFb (CDK9/CycT) PTEFb->Paused_Complex phosphorylates mRNA mRNA synthesis Productive_Elongation->mRNA This compound This compound This compound->PTEFb inhibits

Role of P-TEFb in transcription elongation and its inhibition by this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. Modifications at the C5 position of the pyrrolopyrimidine ring and the 5'-position of the ribose moiety have been extensively studied.[14]

  • C5 Position: The carboxamide group at the C5 position is important for activity. Its replacement with a cyano group (toyocamycin) or a hydrogen atom (tubercidin) alters the biological profile.[3]

  • 5'-Hydroxyl Group: The 5'-hydroxyl group of the ribose is a site for phosphorylation in cells. Non-phosphorylatable analogs, where the 5'-hydroxyl is replaced with other functional groups (e.g., F, N3), have shown to be more potent inhibitors of isolated PKA and PKC.[14] However, the phosphorylatable parent compound is a more potent inhibitor of cancer cell growth, suggesting that intracellular phosphorylation is important for its overall cytotoxic effect.[14]

Biological Activity: Quantitative Data

This compound has demonstrated potent activity against various cancer cell lines and viruses. The following tables summarize key quantitative data.

Table 2: Anticancer and Kinase Inhibitory Activity of this compound

TargetAssayValueReference
Protein Kinase C (native)Kinase InhibitionKi = 11 µM[11]
Protein Kinase C (catalytic fragment)Kinase InhibitionKi = 15 µM[11]
Multiple Myeloma CellsCell Viability (IC50)Varies by cell line[1]

Table 3: Antiviral Activity of this compound against SARS-CoV-2

Cell LineVirus VariantIC50 (nM)Reference
Vero E6WA134.3[10]
Calu-3WA160.6[2]
Vero E6/TMPRSS2Delta80[10]
Calu-3Delta79[10]

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

A common method to assess PKC inhibition is a radiometric filter plate assay or a fluorescence-based assay. The following is a generalized protocol.

  • Reaction Setup: Prepare a reaction mixture containing a PKC enzyme, a specific substrate (e.g., a synthetic peptide), and a buffer containing ATP (spiked with [γ-³²P]ATP for radiometric assays) and necessary cofactors (e.g., Ca²⁺, DAG, phospholipids).

  • Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding the enzyme or ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

  • Detection:

    • Radiometric Assay: Wash the filter to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a fluorescent probe. Measure the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 or Ki value.

Antiviral Activity Assay (e.g., against SARS-CoV-2)

A common method is the plaque reduction assay or a high-content imaging-based assay.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in a multi-well plate and allow the cells to form a monolayer.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a defined period before or during infection.

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period sufficient for viral replication and cytopathic effect (CPE) or plaque formation.

  • Quantification:

    • Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

    • High-Content Imaging: Fix the cells and stain for a viral antigen (e.g., nucleocapsid protein) using a specific antibody and a fluorescent secondary antibody. Use an automated imaging system to quantify the number of infected cells.

  • Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (IC50).

Clinical Trial Information

Conclusion

This compound and its analogs represent a versatile class of nucleoside compounds with significant potential in both oncology and virology. Their unique pyrrolo[2,3-d]pyrimidine core structure and their ability to inhibit key cellular kinases like PKC and P-TEFb underscore their therapeutic promise. Further research into the structure-activity relationships, optimization of their pharmacokinetic properties, and well-designed clinical trials will be crucial to fully realize the clinical potential of this important class of molecules.

References

Sangivamycin's Inhibition of Protein Kinase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Sangivamycin, a pyrrolopyrimidine nucleoside antibiotic, with a specific focus on its interaction with Protein Kinase C (PKC). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways involved.

Core Mechanism of Action

This compound is a potent inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1][2] Its primary mechanism of inhibition is through competitive binding with ATP at the catalytic domain of PKC.[1] this compound does not interfere with the binding of lipid cofactors such as phosphatidylserine (B164497) and diacylglycerol, nor does it affect the binding of phorbol (B1677699) esters to the regulatory domain.[1] This specificity of action makes it a valuable tool for studying PKC-dependent signaling pathways.

The inhibition by this compound is selective for PKC over other kinases like cAMP-dependent protein kinase (PKA), highlighting its potential for targeted therapeutic applications.[1] Studies have shown that by inhibiting PKC, this compound can suppress downstream signaling molecules, including the phosphorylation of Erk1/2 and Akt, which are pivotal in cell proliferation and apoptosis.

Quantitative Inhibition Data

The inhibitory potency of this compound against Protein Kinase C has been quantitatively characterized. The following table summarizes the key inhibition constants (Ki) for this compound.

Target EnzymeInhibition Constant (Ki)Competitive withNon-competitive withReference
Native Protein Kinase C11 µMATPHistone, Phosphatidylserine, Diacylglycerol
Catalytic Fragment of PKC15 µMATPNot Applicable

Signaling Pathway

The following diagram illustrates the established mechanism of this compound's inhibitory action on the Protein Kinase C signaling pathway.

Sangivamycin_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate Phosphorylates ATP ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Erk, Akt) pSubstrate->Downstream Modulates ADP ADP ATP->ADP Hydrolysis This compound This compound This compound->PKC_active Competitively Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Sangivamycin Derivatives

Introduction

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces rimosus. Structurally, it is an analog of adenosine (B11128) and belongs to the same family as other nucleoside antibiotics like toyocamycin (B1682990) and tubercidin. Due to its diverse biological activities, this compound and its synthetic derivatives have garnered significant interest as potential therapeutic agents. The anticancer activity of this compound has been attributed to multiple effects, including the inhibition of protein kinase C (PKC).[1] A Phase I clinical trial in the 1960s established its safety in humans, though further clinical development was not pursued at the time.[1] More recently, this compound and its derivatives have been investigated for their potent anti-cancer, antiviral, and kinase inhibitory properties. This guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action

The biological effects of this compound and its derivatives are pleiotropic, stemming from their ability to interact with multiple intracellular targets. The primary mechanisms identified to date are the inhibition of key protein kinases involved in cell signaling and transcription.

Protein Kinase C (PKC) Inhibition

One of the earliest and most well-characterized activities of this compound is its potent inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for signal transduction processes that regulate cell growth, differentiation, and apoptosis.[2][3]

  • Mode of Inhibition : this compound acts as a competitive inhibitor with respect to ATP for both PKC and its catalytic fragment.[4] However, it is a noncompetitive inhibitor concerning the histone substrate and lipid cofactors (phosphatidylserine and diacylglycerol).[4] This indicates that this compound directly targets the ATP-binding site within the kinase domain of PKC.[4][5]

  • Selectivity : Unlike other kinase inhibitors such as H-7, this compound shows selectivity for PKC over cAMP-dependent protein kinase.[4]

  • Significance : The discovery that this compound inhibits PKC suggested that this kinase could be a viable target for the rational design of antitumor compounds.[4] Dysregulation of PKC signaling is implicated in various cancers, making its inhibition a key therapeutic strategy.[3]

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Ca Ca²⁺ Ca->PKC_active ER->Ca Releases Substrate_P Phosphorylated Substrates Substrate->Substrate_P Response Cellular Responses (Proliferation, Survival, etc.) Substrate_P->Response This compound This compound This compound->PKC_active Inhibits (ATP-competitive)

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition

More recent studies have identified Cyclin-Dependent Kinase 9 (CDK9) as another critical target, particularly for this compound-like molecules (SLMs). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the elongation of transcription of many genes, including oncogenes.

  • Mechanism : A derivative, SLM6, was found to directly inhibit CDK9, leading to the transcriptional repression of oncogenes known to drive the progression of multiple myeloma (MM), such as MAF, CCND1, and MYC.[1]

  • Apoptosis Induction : Inhibition of CDK9 by SLMs robustly induces apoptosis in MM cells at submicromolar concentrations, while showing selectivity against other tumor and nonmalignant cell lines.[1][6] SLM3, another derivative, was shown to induce dose-dependent increases in apoptotic markers like cleaved caspase-3 and cleaved PARP.[1]

CDK9_Transcription_Pathway cluster_nucleus Nucleus cluster_cytoplasm CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CycT1 Cyclin T1 CycT1->PTEFb PolII RNA Polymerase II (Pol II) PTEFb->PolII Phosphorylates CTD PolII_P Phosphorylated Pol II PolII->PolII_P DNA DNA Template PolII_P->DNA mRNA mRNA Transcript (e.g., MYC, CCND1) DNA->mRNA Transcription Elongation Ribosome Ribosome mRNA->Ribosome Translation SLM6 This compound-like Molecule 6 (SLM6) SLM6->CDK9 Inhibits Oncoprotein Oncoproteins Ribosome->Oncoprotein Apoptosis Apoptosis Oncoprotein->Apoptosis Suppresses

Caption: Inhibition of CDK9-mediated transcription by this compound derivatives.
Antiviral Mechanism

This compound possesses broad-spectrum antiviral activity against a range of viruses, including SARS-CoV-2.[7][8]

  • Viral RNA Incorporation : As a nucleoside analog of adenosine, this compound is metabolized intracellularly to its triphosphate form (STP).[9] The SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) preferentially incorporates STP into the viral RNA.[9]

  • Non-Chain Terminating : Unlike some nucleoside analogs, this compound does not act as an immediate chain terminator.[9] The precise downstream antiviral mechanism following incorporation is still under investigation, but it does not appear to significantly alter the viral mutation rate.[9] The incorporation itself, however, is a key step in its antiviral effect.[9]

Quantitative Biological Data

The biological activities of this compound and its derivatives have been quantified across various assays. The following tables summarize key data from published studies.

Table 1: Anticancer and Cytotoxic Activity
CompoundCell LineAssay TypeIC₅₀ / CC₅₀Reference
This compound Pancreatic Cancer CellsApoptosisInduces apoptosis[7]
This compound Breast Cancer MCF-ARApoptosisInduces apoptosis[7]
This compound Normal Pancreatic CellsCytotoxicityWell-tolerated[7]
This compound Breast Cancer MCF-WTCytostatic EffectHigh nM to low µM[7]
SLM3 RPMI-8226 (Multiple Myeloma)Apoptosis (Cleaved Caspase-3)Dose-dependent increase[1]
Various SLMs MM CellsApoptosis60-80% induction[1]
Thioamide Derivatives (6b, 6e) L1210 Murine LeukemiaGrowth InhibitionModest activity[10]
Table 2: Antiviral Activity
CompoundVirusCell LineIC₅₀ (nM)Reference
This compound SARS-CoV-2 (WA1)Vero E634.3[8]
This compound SARS-CoV-2 (WA1)Calu-360.6[8]
This compound SARS-CoV-2 (Alpha)Vero E615.4[8]
This compound SARS-CoV-2 (Alpha)Calu-39.1[8]
This compound SARS-CoV-2 (Delta)Vero E6/TMPRSS280[8]
This compound SARS-CoV-2 (Delta)Calu-379[8]
Thioamide Derivatives (6b, 6e) Human Cytomegalovirus (HCMV)HFF100 - 1300[10]
Thiothis compound Aglycone (6m) HCMVHFFGood inhibitor[10]
Table 3: Kinase Inhibitory Activity
CompoundKinaseAssay TypeKᵢ / IC₅₀Reference
This compound Protein Kinase C (native)Kinase ActivityKᵢ = 11 µM[4]
This compound Protein Kinase C (catalytic fragment)Kinase ActivityKᵢ = 15 µM[4]
SLM6 CDK9/CycT1In vitro kinase assayIC₅₀ = 250 nM[1]
SLM3 (ARC) CDK9In vitro kinase assayModest activity[1]

Structure-Activity Relationships (SAR)

Studies on various synthetic derivatives have provided insights into the structural requirements for biological activity.

  • 4-Position : Modifications at the 4-position of the pyrrolo[2,3-d]pyrimidine ring are generally not well-tolerated, often leading to a loss of antiviral activity.[11] An amino group at C-4 is considered essential for activity against HCMV.[11]

  • 5-Position : The nature of the substituent at the 5-position is critical.

    • Thioamides : 5-thiocarboxamide (thioamide) derivatives are potent inhibitors of HCMV and HSV-1, whereas the corresponding 5-carboxamide and 5-carbonitrile analogs are largely inactive.[10]

    • Stability : The 5-thioamide moiety can be unstable in cell culture medium, converting to the corresponding 5-nitrile with a half-life of approximately 48 hours.[12][13] This chemical instability must be considered when interpreting in vitro biological data for these derivatives.[12]

  • 6-Position : The addition of a second amino group at the 6-position (4,6-diamino analogs) can restore antiviral activity against HCMV even in the absence of a 5-thioamide group, suggesting that a 4,6-diamino substitution pattern is a favorable structural motif.[11]

  • 7-Position (Ribose Moiety) : Non-nucleoside analogs, where the ribose sugar is replaced by various alkyl or substituted alkyl groups, have been synthesized.[10][11] The activity of these aglycones is highly dependent on the other substituents on the heterocyclic core, particularly at the 4- and 5-positions.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of this compound derivatives.

Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)

This method measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

  • Cell Plating : Seed cells (e.g., Vero E6, Calu-3, A549) in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound or its derivatives in culture medium. Add the compounds to the cells and incubate for a specified period (e.g., 48, 72, or 96 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Reagent Preparation : Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent by transferring the buffer to the substrate vial.

  • Lysis and Signal Generation : Remove the plates from the incubator and allow them to equilibrate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : Calculate the percentage of cytotoxicity relative to untreated controls. Plot the results as a dose-response curve to determine the 50% cytotoxic concentration (CC₅₀).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Plate cells in 96-well plate B 2. Prepare serial dilutions of this compound derivatives C 3. Treat cells with compounds B->C D 4. Incubate for 48-96 hours C->D E 5. Add CellTiter-Glo® Reagent (lyses cells, releases ATP) D->E F 6. Incubate 10 min to stabilize signal E->F G 7. Read luminescence (Luminometer) F->G H 8. Calculate % cytotoxicity and determine CC₅₀ G->H

Caption: General workflow for a CellTiter-Glo® cytotoxicity assay.
In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents : Purified recombinant kinase (e.g., PKC, CDK9), corresponding substrate (e.g., histone, synthetic peptide), ATP, and the test compound (this compound derivative).

  • Reaction Setup : In a microplate, combine the kinase, its substrate, and varying concentrations of the test compound in a suitable reaction buffer.

  • Initiation : Start the kinase reaction by adding a defined concentration of ATP (often mixed with γ-³²P-ATP for radiometric detection, or using antibody-based detection for phosphorylated substrate).

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, allowing the phosphorylation to occur.

  • Termination : Stop the reaction by adding a stop solution (e.g., EDTA, denaturing buffer).

  • Detection :

    • Radiometric : Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiometric : Use methods like ELISA with a phospho-specific antibody or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.

  • Data Analysis : Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to calculate the IC₅₀ value. For mechanism studies (e.g., determining Kᵢ), the assay is repeated with varying concentrations of both the inhibitor and ATP.[4]

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.

  • Reaction Mixture : Prepare a reaction mixture in phosphate (B84403) buffer (pH 7.4) containing liver microsomes (e.g., human or mouse, 0.5 mg/mL) and the test compound (e.g., this compound).[7]

  • Initiation : Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution containing NADPH and MgCl₂.[7] A parallel incubation with heat-inactivated microsomes serves as a negative control.

  • Time-Course Sampling : Collect aliquots from the reaction mixture at several time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[7]

  • Reaction Quenching : Immediately stop the reaction in each aliquot by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing : Centrifuge the samples to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant, which contains the remaining parent compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis : Quantify the peak area of the parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance rate.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their primary mechanisms of action involve the potent inhibition of key cellular kinases, such as PKC and CDK9, which are central to cancer cell proliferation and survival. Furthermore, their ability to act as a substrate for viral polymerases provides a distinct mechanism for broad-spectrum antiviral activity. The extensive structure-activity relationship data available guide the rational design of new analogs with improved potency, selectivity, and metabolic stability. The detailed experimental protocols outlined herein provide a framework for the continued evaluation and development of these promising molecules for applications in oncology and infectious diseases. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their downstream biological effects to advance the most promising candidates toward clinical trials.

References

Sangivamycin as a broad-spectrum antiviral agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sangivamycin, a pyrrolopyrimidine nucleoside analog originally investigated as an anti-cancer agent, has demonstrated potent broad-spectrum antiviral activity against a range of clinically significant viruses. This technical guide provides a comprehensive overview of this compound's antiviral properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound as a broad-spectrum antiviral agent.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for broad-spectrum antiviral therapeutics. This compound, a structural analog of adenosine (B11128), has shown significant promise in this area. It is a well-tolerated compound with a history of human clinical trials for cancer, which provides a valuable foundation of safety data.[1] This document consolidates the current scientific knowledge on this compound's antiviral activity, focusing on its efficacy against phylogenetically diverse viruses, including coronaviruses, filoviruses, arenaviruses, and orthopoxviruses.[1][2][3]

Mechanism of Action

This compound exerts its antiviral effects through a dual mechanism, primarily acting as a nucleoside analog to inhibit viral replication and also functioning as a protein kinase C (PKC) inhibitor.

2.1. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

As an adenosine analog, this compound is metabolized within the host cell to its triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of transcription and inhibition of viral replication.[1] This mechanism is similar to that of other well-known nucleoside analog antivirals. Studies on SARS-CoV-2 have shown that this compound is preferentially incorporated into viral RNA over host cell RNA.

2.2. Inhibition of Protein Kinase C (PKC)

This compound is a potent inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including those that can be hijacked by viruses for their own replication. By inhibiting PKC, this compound can disrupt these pathways, thereby impeding viral entry, replication, or egress. This PKC-inhibitory activity may contribute to its broad-spectrum antiviral profile.

Quantitative Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses, most notably SARS-CoV-2 and its variants. While its efficacy against other viral families is reported to be in the nanomolar range, specific IC50 values are not consistently available in the reviewed literature.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants

Virus VariantCell LineIC50 (nM)CC50 (nM)Selectivity Index (SI)Reference
SARS-CoV-2 (WA1)Vero E634.361718
SARS-CoV-2 (WA1)Caco-214>5000>357
SARS-CoV-2 (WA1)Calu-360.6>5000>82
SARS-CoV-2 (Alpha)Vero E64561714
SARS-CoV-2 (Beta)Vero E65261712
SARS-CoV-2 (Gamma)Vero E64861713
SARS-CoV-2 (Delta)Vero E6/TMPRSS280>5000>63
SARS-CoV-2 (Delta)Calu-379>5000>63

Table 2: Antiviral Activity of this compound against Other Viruses

VirusVirus FamilyCell LineEfficacy MetricValueReference
Herpes Simplex Virus 1 (HSV-1)HerpesviridaeVeroED50~1-10 µM
Lassa virusArenaviridaeVero E6, Huh-7IC50Nanomolar range
Ebola virusFiloviridaeVero E6, Huh-7IC50Nanomolar range
Marburg virusFiloviridaeVero E6, Huh-7IC50Nanomolar range
Cowpox virusPoxviridaeVero E6, Huh-7IC50Nanomolar range
Vaccinia virusPoxviridaeVero E6, Huh-7IC50Nanomolar range

Note: For HSV-1, the study indicated a low selectivity index. For Arenaviridae, Filoviridae, and Poxviridae, a specific IC50 value was not provided in the primary source, but efficacy was stated to be in the nanomolar range.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of this compound.

4.1. Plaque Reduction Assay

This assay is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero E6) in 6-well or 12-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable culture medium.

  • Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. Subsequently, infect the cell monolayers with the virus-drug mixtures. Include a virus-only control and a mock-infected control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution. Plaques will appear as clear zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

4.2. High-Content Imaging Assay for Antiviral Activity

This method allows for automated quantification of viral infection in a high-throughput format.

  • Cell Seeding: Seed host cells in 96-well or 384-well plates suitable for imaging.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a short period.

  • Infection: Add the virus to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Immunostaining: Fix the cells and permeabilize them. Stain with a primary antibody specific for a viral antigen (e.g., nucleoprotein) and a fluorescently labeled secondary antibody. Stain the cell nuclei with a DNA dye (e.g., DAPI or Hoechst).

  • Imaging: Acquire images of the wells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to identify and count the total number of cells (based on nuclear staining) and the number of infected cells (based on viral antigen staining).

  • Data Analysis: Calculate the percentage of infected cells for each drug concentration. The IC50 value is the concentration that reduces the percentage of infected cells by 50% compared to the virus control.

4.3. Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay measures cell viability to determine the cytotoxic concentration (CC50) of the compound.

  • Cell Seeding: Seed cells in 96-well plates at the same density as in the antiviral assays.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Assay Procedure: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the untreated cell control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.

4.4. Ebola Virus Minigenome Assay

This assay assesses the activity of the viral polymerase complex in a safe, non-infectious system.

  • Plasmids: Utilize a set of plasmids that express the essential components of the Ebola virus polymerase complex (L, NP, VP35, and VP30) and a "minigenome" plasmid containing a reporter gene (e.g., luciferase) flanked by the viral leader and trailer sequences.

  • Transfection: Co-transfect susceptible cells (e.g., HEK293T) with the polymerase component plasmids and the minigenome plasmid.

  • Compound Treatment: Add serial dilutions of this compound to the transfected cells.

  • Incubation: Incubate the cells to allow for transcription and replication of the minigenome by the reconstituted polymerase complex.

  • Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis: Calculate the inhibition of reporter gene expression for each drug concentration. The EC50 value is the concentration that inhibits the polymerase activity by 50%.

Visualizations of Mechanisms and Workflows

5.1. Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed mechanisms of action of this compound.

Sangivamycin_Mechanism cluster_virus_lifecycle Viral Replication Cycle cluster_host_cell Host Cell Virus Virus Particle Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp-mediated) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Egress Egress Assembly->Egress PKC Protein Kinase C (PKC) HostPathways Host Signaling Pathways PKC->HostPathways HostPathways->Replication Supports HostPathways->Assembly Supports This compound This compound This compound->Replication Inhibits RdRp This compound->PKC Inhibits PKC

Figure 1: Dual mechanism of action of this compound.

5.2. Experimental Workflow: Plaque Reduction Assay

The workflow for a typical plaque reduction assay is depicted below.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed host cells in multi-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 infect Infect cells with virus + this compound incubate1->infect prepare_drug Prepare serial dilutions of this compound prepare_drug->infect prepare_virus Prepare virus inoculum prepare_virus->infect adsorb Incubate for viral adsorption infect->adsorb overlay Add semi-solid overlay adsorb->overlay incubate2 Incubate for plaque formation overlay->incubate2 fix_stain Fix and stain cells incubate2->fix_stain count Count plaques fix_stain->count analyze Calculate IC50 count->analyze end End analyze->end

Figure 2: Workflow for a plaque reduction assay.

5.3. Logical Relationship: Selectivity Index Calculation

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Selectivity_Index CC50 CC50 (50% Cytotoxic Concentration) SI Selectivity Index (SI) CC50->SI Numerator IC50 IC50 (50% Inhibitory Concentration) IC50->SI Denominator Desirability Higher SI is more desirable SI->Desirability

Figure 3: Calculation of the Selectivity Index (SI).

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined dual mechanism of action. Its potent in vitro efficacy against a range of viruses, particularly SARS-CoV-2 and its variants, combined with a favorable safety profile from previous human clinical trials, positions it as a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for continued research into the therapeutic applications of this compound for the treatment of viral diseases. Further studies are warranted to determine the specific IC50 values against a wider array of viruses and to evaluate its in vivo efficacy in relevant animal models.

References

A Technical Guide to Preclinical Studies of Sangivamycin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Sangivamycin (B1680759) is a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces rimosus that has demonstrated significant antiproliferative activity across a variety of human cancers in preclinical models.[1][2] Its mechanism of action is multifactorial, primarily involving the inhibition of key cellular kinases such as Protein Kinase C (PKC), Positive Transcription Elongation Factor b (P-TEFb/CDK9), and Haspin Kinase.[2][3] This multi-targeted approach leads to transcriptional repression of critical oncogenes, cell cycle arrest, and induction of apoptosis.[1][2][4] In vivo studies have shown its efficacy in reducing tumor growth in models of pancreatic cancer and multiple myeloma.[2][5] This document provides a comprehensive overview of the preclinical data, detailing its mechanism of action, efficacy in various cancer models, and key experimental protocols utilized in its evaluation.

Introduction

This compound (NSC 65346) is a nucleoside analog that has been a subject of interest in oncology for several decades.[2] Its structural similarity to adenosine (B11128) allows it to interfere with cellular processes that are fundamental to cancer cell proliferation and survival. Early clinical investigations in the 1960s showed the compound was well-tolerated in human patients, though follow-up studies were limited.[2][6] Renewed interest has been driven by a deeper understanding of its molecular targets and its potent activity in modern preclinical cancer models. This guide synthesizes the available preclinical findings to provide a technical resource for professionals in cancer research and drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through the inhibition of multiple signaling pathways critical for tumor cell growth and survival. Its pleiotropic effects stem from its ability to act as a competitive inhibitor for several key protein kinases.

Primary Molecular Targets

The antitumor activity of this compound has been attributed to its inhibition of several key kinases:

  • Protein Kinase C (PKC): this compound is a known inhibitor of PKC, a family of kinases involved in various cellular signaling pathways that regulate cell proliferation and apoptosis.[2][3]

  • Positive Transcription Elongation Factor b (P-TEFb): this compound inhibits P-TEFb (composed of CDK9 and Cyclin T1), a crucial factor for transcriptional elongation by RNA Polymerase II.[3] This inhibition leads to the downregulation of short-lived mRNA transcripts of key oncogenes, including MYC, MAF, and CCND1.[2][4]

  • Haspin Kinase: Inhibition of Haspin kinase by this compound disrupts the proper phosphorylation of Histone H3, leading to defects in chromosome alignment during mitosis, ultimately causing G2/M cell cycle arrest and apoptosis.[5]

Key Signaling Pathways

The inhibition of these primary targets by this compound triggers distinct downstream signaling cascades that contribute to its overall anti-cancer effect.

cluster_0 P-TEFb/CDK9 Inhibition Pathway This compound This compound CDK9 P-TEFb (CDK9) This compound->CDK9 Inhibits RNA_Pol_II RNA Polymerase II Phosphorylation CDK9->RNA_Pol_II Activates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogene Expression (MYC, MAF, CCND1) Transcription->Oncogenes Apoptosis_CDK9 Apoptosis Oncogenes->Apoptosis_CDK9 Suppresses

Caption: P-TEFb/CDK9 inhibition by this compound.

In certain cancer cells, particularly adriamycin-resistant breast cancer, this compound induces apoptosis through a PKC-dependent mechanism.

cluster_1 PKCδ-JNK Mediated Apoptosis Pathway Sangivamycin_PKC This compound PKCd PKCδ Sangivamycin_PKC->PKCd Activates JNK JNK Activation PKCd->JNK cJun c-Jun Phosphorylation JNK->cJun Mitochondria Mitochondrial Pathway cJun->Mitochondria Caspases Caspase-9, -7, -6 Activation Mitochondria->Caspases Cleavage PARP / Lamin A Cleavage Caspases->Cleavage Apoptosis_PKC Apoptosis Cleavage->Apoptosis_PKC

Caption: PKCδ-JNK mediated apoptosis pathway.

Preclinical Efficacy Data

This compound has been evaluated in a range of in vitro and in vivo models, demonstrating broad anticancer activity.

In Vitro Activity

This compound exhibits potent cytotoxic and cytostatic effects against a panel of human cancer cell lines, with IC50 values often in the nanomolar range.[3] In drug-sensitive MCF7/wild type cells, it primarily causes growth arrest, while in multidrug-resistant MCF7/adriamycin-resistant cells, it induces massive apoptosis.[1] This is often accompanied by cell cycle arrest in the G2/M phase.[1][3]

ParameterCell LinesResultCitation
IC50 (Day 1) Panel of Cancer Cell Lines20 to 400 nM[3]
IC50 (Day 6) Panel of Cancer Cell Lines4.5 to 50 nM[3]
Cell Cycle Effect MCF7/ADR, HL60, MCF7/WTG2/M Phase Arrest[1][3]
Apoptosis MCF7/ADRInduction of massive apoptosis via Caspase-9, -7, -6 activation[1]
VEGF Secretion Various~5-fold decrease in secreted VEGF[3]
In Vivo Efficacy

The antitumor activity of this compound has been confirmed in multiple animal models.

Cancer ModelAnimal ModelDosing RegimenKey OutcomesCitation
Pancreatic Cancer Orthotopic Mouse Model2 weeks on, 2 weeks off, 2 weeks on~70% decrease in tumor volume; ~50% decrease in tumor weight; ~50% decrease in Ki67+ cells[5]
Multiple Myeloma Subcutaneous Plasmacytoma (Mouse)Single 1 mg/kg dose (of SLM6*)Sustained tumor growth inhibition for 5 weeks; Induction of apoptosis in tumors[2][4]
Hollow Fiber Assay Mouse (12 cell lines)IP injection for 4 daysHigh activity against tumor cells in the peritoneal cavity (score: 42) vs. subcutaneous (score: 10)[3]
Xenograft Models MouseNot specifiedInactive in several tested xenograft models[3]

*Note: SLM6 is a this compound-like molecule identified as the most active analog in vivo.[2][4]

Pharmacokinetics and Metabolism

Understanding the disposition of this compound is crucial for its development. Studies in mice have provided initial pharmacokinetic and metabolic data.

ParameterAnimal ModelValue / ObservationCitation
Blood Half-life (t½) Mouse (i.p. injection)50 hours[7]
Excretion Mouse40% of radioactivity recovered in urine over 12 days[7]
Metabolism MousePhosphorylated intracellularly to 5'-monophosphate (major), -diphosphate, and -triphosphate forms[7]
Tissue Retention MouseRetained in tissues for at least 12 days, likely due to intracellular phosphorylation[7]
Nucleic Acid Incorporation MouseIncorporated into RNA and DNA in most tissues (RNA only in brain)[7]

The workflow for a typical preclinical pharmacokinetic study is outlined below.

cluster_workflow Pharmacokinetic Study Workflow A 1. Animal Model (e.g., Mouse) B 2. Administer Labeled Drug (e.g., ³H-Sangivamycin, i.p.) A->B C 3. Time-Course Sample Collection (Blood, Tissues, Urine) B->C D 4. Sample Processing & Analysis (LC-MS/MS) C->D E 5. Quantify Drug & Metabolites D->E F 6. Determine PK Parameters (t½, Clearance, Distribution) E->F

Caption: General workflow for a preclinical pharmacokinetic study.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical findings. Below are summarized protocols for key assays used to evaluate this compound.

In Vitro Cell Viability Assay (Luminescence-Based)

This protocol is based on the CellTiter-Glo® assay mentioned in the literature.[6]

  • Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the wells, including vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add an equal volume of reagent (e.g., 100 µL) to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods for analyzing DNA content after drug treatment.[1]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Orthotopic Pancreatic Cancer Model

This protocol is adapted from the study on pancreatic tumors.[5]

  • Cell Implantation: Surgically implant pancreatic tumor cells into the pancreas of immunocompromised mice. Allow tumors to establish for a set period.

  • Randomization: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups (n=6 or more).

  • Treatment Regimen: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection following a defined schedule (e.g., daily for 2 weeks).

  • Monitoring: Monitor mouse body weight and general health throughout the study.

  • Recovery and Re-treatment: Institute a recovery period (e.g., 2 weeks) followed by a second treatment cycle.

  • Endpoint Analysis: At the study endpoint (e.g., day 44), euthanize the mice and excise the tumors. Measure final tumor weight and volume.

  • Histological Analysis: Fix a portion of the tumor in formalin for immunohistochemical (IHC) analysis of biomarkers such as Ki67 (proliferation) and pT3-Histone H3 (mitosis).

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a cancer therapeutic agent. Its multi-kinase inhibitory mechanism, leading to transcriptional repression, cell cycle arrest, and apoptosis, provides a strong rationale for its efficacy. While in vivo studies have shown significant tumor growth inhibition in specific models like pancreatic cancer, its inactivity in other xenograft models highlights the need for further investigation into predictive biomarkers of response.[3][5] Future preclinical work should focus on exploring combination therapies, as its mechanism may synergize with other targeted agents or conventional chemotherapies.[8][9] Additionally, developing analogs with improved pharmacokinetic profiles or enhanced selectivity could further optimize its therapeutic potential.

References

Sangivamycin's Role in Inhibiting Cellular Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sangivamycin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, has demonstrated significant potential as an inhibitor of various cellular kinases, positioning it as a compound of interest for further investigation in drug development, particularly in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, its primary and secondary kinase targets, and its effects on key cellular signaling pathways. Detailed experimental protocols for assessing its inhibitory activity and pathway modulation are provided, alongside visualizations of these processes to facilitate a comprehensive understanding of its cellular effects.

Introduction

This compound (4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine) is a structural analog of adenosine (B11128) originally isolated from Streptomyces rimosus.[1] Its multifaceted biological activities, including antitumor and antiviral properties, have been attributed to its ability to interfere with nucleic acid synthesis and, notably, to inhibit the function of cellular protein kinases.[1] Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] This guide focuses on the specific role of this compound as a cellular kinase inhibitor, providing a technical resource for researchers in the field.

Mechanism of Action and Kinase Inhibition Profile

This compound primarily functions as an ATP-competitive inhibitor of protein kinases.[3] Its structural similarity to adenosine allows it to bind to the ATP-binding pocket of susceptible kinases, thereby preventing the transfer of a phosphate (B84403) group to their respective substrates.

Primary Target: Protein Kinase C (PKC)

The most extensively characterized target of this compound is Protein Kinase C (PKC), a family of serine/threonine kinases crucial for signal transduction pathways governing cell growth, differentiation, and apoptosis.[3]

  • Mechanism of Inhibition: this compound acts as a potent, ATP-competitive inhibitor of PKC. It does not interfere with the binding of the lipid second messenger diacylglycerol or phorbol (B1677699) esters, indicating its action is directly at the catalytic domain.

  • Selectivity: It exhibits selectivity for PKC over cAMP-dependent protein kinase (PKA).

Other Targeted Kinases

Beyond PKC, this compound has been shown to inhibit other cellular kinases, broadening its potential therapeutic applications.

  • Positive Transcription Elongation Factor b (P-TEFb): this compound inhibits P-TEFb, a complex containing Cyclin-Dependent Kinase 9 (CDK9), which is essential for regulating transcription elongation.

  • Haspin, YSK4, DYRK1A, and DYRK2: A kinome scan analysis revealed that this compound also targets other kinases, including Haspin, YSK4 (MAP3K19), DYRK1A, and DYRK2.

Quantitative Data on Kinase Inhibition

The inhibitory potency of this compound against its primary target, Protein Kinase C, has been quantitatively determined.

Kinase TargetInhibitorParameterValueNotes
Protein Kinase C (native)This compoundKi11 µMInhibition is competitive with respect to ATP.
Protein Kinase C (catalytic fragment)This compoundKi15 µMInhibition is competitive with respect to ATP.

Table 1: Quantitative inhibition data for this compound against Protein Kinase C.

Kinase TargetThis compound (500 nM) Remaining Activity (%)Toyocamycin (500 nM) Remaining Activity (%)
Haspin4.81.8
YSK4Not specifiedNot specified
DYRK1ANot specifiedNot specified
DYRK2Not specifiedNot specified

Table 2: Kinase inhibition profile of this compound and Toyocamycin from a KINOMEscan analysis.

Impact on Cellular Signaling Pathways

This compound's inhibition of cellular kinases leads to the modulation of critical signaling pathways involved in cell proliferation and survival.

Erk/MAPK Pathway

The Extracellular signal-regulated kinase (Erk) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound has been shown to suppress the phosphorylation of Erk1/2, leading to the inhibition of this pro-proliferative pathway.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival and apoptosis. This compound treatment leads to the suppression of Akt phosphorylation, thereby promoting apoptosis in cancer cells.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on PKC activity in a cell-free system.

Materials:

  • Purified, active PKC enzyme

  • PKC-specific peptide substrate (e.g., Ac-MBP(4-14))

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, purified PKC enzyme, and the PKC peptide substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration at or near the Km of ATP for PKC.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value. To determine the mechanism of inhibition with respect to ATP, repeat the assay with varying concentrations of both this compound and ATP.

Western Blot Analysis of Erk and Akt Phosphorylation

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of Erk and Akt in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-Erk) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Erk).

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Signaling Pathways

Sangivamycin_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk pErk->Proliferation PKC PKC This compound This compound This compound->Akt Inhibits phosphorylation This compound->Erk Inhibits phosphorylation This compound->PKC

Caption: Inhibition of Cellular Signaling Pathways by this compound.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental Workflow for Western Blot Analysis.

Logical Relationship

Sangivamycin_Mechanism This compound This compound (Adenosine Analog) ATP_pocket ATP-Binding Pocket of Kinase This compound->ATP_pocket Binds to Inhibition Competitive Inhibition ATP_pocket->Inhibition Downstream Inhibition of Downstream Signaling & Cellular Effects Inhibition->Downstream

Caption: Mechanism of ATP-Competitive Inhibition by this compound.

Conclusion

This compound is a potent inhibitor of cellular kinases, with a well-defined inhibitory action against Protein Kinase C and a growing list of other identified kinase targets. Its ability to modulate key signaling pathways, such as the Erk/MAPK and Akt pathways, underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this compound's role as a kinase inhibitor and its broader cellular effects. Further research, including comprehensive kinase profiling and in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

Sangivamycin: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sangivamycin (B1680759) is a pyrrolo[2,3-d]pyrimidine nucleoside analogue originally isolated from Streptomyces rimosus.[1] As a structural analog of adenosine, it exhibits a range of biological activities, including antibiotic, antiviral, and anti-cancer properties.[1][2] Its potent inhibition of protein kinase C (PKC) and other kinases has made it a subject of significant interest in drug discovery and development.[1][3] This document provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound.

Chemical Properties

This compound is a white to off-white solid. Its chemical structure is characterized by a 7-deazaadenosine core with a carboxamide group at the 5-position of the pyrrolopyrimidine ring.[3] It is functionally related to adenosine.[3]

PropertyValueSource
IUPAC Name4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide[3]
Molecular FormulaC₁₂H₁₅N₅O₅[3]
Molecular Weight309.28 g/mol [3]
CAS Number18417-89-5[3]
InChI KeyOBZJZDHRXBKKTJ-JTFADIMSSA-N[3]
SMILESC1=C(C2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N)C(=O)N[3]
SolubilitySlightly soluble in Acetonitrile (0.1-1 mg/ml), DMSO (0.1-1 mg/ml), and Water (0.1-1 mg/ml)[4]
Storage Temperature-20°C[4]
Stability≥ 4 years at -20°C[4]

Synthesis of this compound

The total synthesis of this compound has been accomplished through various routes. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine base followed by glycosylation with a protected ribofuranose derivative. One of the key methods is the Vorbrüggen glycosylation.[5]

A representative synthetic workflow is outlined below. The synthesis starts with the preparation of a suitable protected 7-deazapurine base, which is then coupled with a protected ribose derivative. Subsequent deprotection and functional group manipulations yield the final product. An improved total synthesis of 5'-deoxythis compound has been reported, which utilizes a Vorbrüggen glycosylation between 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose and N⁴-benzoyl-5-cyano-6-bromo-7H-pyrrolo[2,3-d]pyrimidine as a key step.[5]

G A Starting Materials (e.g., Pyrrolopyrimidine precursors) B Construction of Pyrrolo[2,3-d]pyrimidine Core A->B C Protection of Functional Groups (e.g., N-benzoylation) B->C D Vorbrüggen Glycosylation with Protected Ribofuranose C->D E Regioselective N-9 Glycosylation D->E F Debromination E->F G Deprotection (e.g., Removal of acetyl and benzoyl groups) F->G H Final Product (this compound) G->H

Caption: General synthetic workflow for this compound.
Summary of Key Synthetic Steps and Yields

StepDescriptionReagents and ConditionsYieldReference
Debromination/ReductionConversion of N⁴-benzoyl-5-cyano-7-(2',3'-di-O-acetyl-5'-deoxy-β-D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine10% Pd/C, Et₃N, THF/MeOH, H₂ (1 atm), rt, 2.25 h93%[5]

Experimental Protocols

General Protocol for Debromination of a this compound Precursor[5]

To a solution of the brominated nucleoside precursor (e.g., N⁴-benzoyl-5-cyano-7-(2′,3′-di-O-acetyl-5′-deoxy-β-D-ribofuranosyl)-6-bromo-7H-pyrrolo[2,3-d]pyrimidine) in a mixture of THF and MeOH, 10% Pd/C and Et₃N are added. The reaction mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for a specified time (e.g., 2.25 hours). The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered to remove the catalyst and concentrated under reduced pressure. The resulting residue is then purified by silica (B1680970) gel column chromatography to afford the debrominated product.

Metabolic Stability Testing Protocol[6]

To assess metabolic stability, this compound is incubated in duplicate with active and heat-inactivated liver microsomes (from human and mouse, 0.5 mg/mL) and cofactors (2.5 mM NADPH and 3.3 mM MgCl₂) in 0.1 M phosphate (B84403) buffer (pH 7.4) at 37°C. Aliquots are taken at various time points (0, 15, 30, 60, 90, and 120 minutes). The amount of remaining this compound at each time point is determined by LC-MS/MS to evaluate its metabolic stability.

Protein Synthesis Inhibition Assay[7]

The effect of this compound on protein synthesis can be measured by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins. Cells are treated with varying concentrations of this compound for different durations (e.g., 3 and 6 hours). Following treatment, a radiolabeled amino acid (e.g., ³H-leucine) is added to the culture medium. After an incubation period, the cells are harvested, and the amount of incorporated radioactivity into the protein fraction is quantified using a scintillation counter. The results are expressed as a percentage of the control (untreated cells).

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily as an inhibitor of protein kinase C (PKC).[1][3] It also inhibits the synthesis of both DNA and RNA.[2][6] In primary effusion lymphoma (PEL) cells, this compound has been shown to induce apoptosis by suppressing the phosphorylation of Erk1/2 and Akt, thereby inhibiting their activation.[7] The activation of Erk and Akt signaling pathways is known to inhibit apoptosis and promote proliferation in these cells.[7] Furthermore, this compound is incorporated into viral RNA by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[4][8]

cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits Erk Erk1/2 This compound->Erk Suppresses Phosphorylation Akt Akt This compound->Akt Suppresses Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis Erk->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation Erk->Proliferation Promotes Akt->Apoptosis_Inhibition Promotes Akt->Proliferation Promotes Apoptosis_Induction Apoptosis Induction Apoptosis_Inhibition->Apoptosis_Induction

Caption: this compound's inhibitory effects on key signaling pathways.

Pharmacological Data

This compound has been evaluated for its antiviral and anticancer activities. It shows potent activity against various cancer cell lines and viruses, including SARS-CoV-2.[5][9]

ParameterValueCell Line/ModelSource
Antiviral Activity (SARS-CoV-2)
IC₅₀72 nMVero E6 cells[4]
Anticancer Activity
Apoptosis Induction0.3 µMMCF-7/adr cells[4]
Pharmacokinetics (in CD-1 mice, 60 mg/kg i.p.)
Cₘₐₓ (male)97.3 ± 31.0 ng/mLCD-1 mice[9]
Cₘₐₓ (female)285 ± 35.9 ng/mLCD-1 mice[9]
AUC (male)632 ± 66.6 h•ng/mLCD-1 mice[9]
AUC (female)833 ± 53.9 h•ng/mLCD-1 mice[9]
In Vitro ADME
Solubility (PBS)Up to 500 µM-[9]
CYP Inhibition (various isoforms)No significant inhibition (1-100 µM)-[9]

Conclusion

This compound remains a molecule of high interest due to its potent and diverse biological activities. Its total synthesis has been well-established, providing a foundation for the generation of novel analogs with improved pharmacological profiles. The understanding of its mechanism of action, particularly its role as a kinase inhibitor affecting critical cellular signaling pathways, continues to drive research into its potential therapeutic applications. The data presented in this guide offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

In Vitro Efficacy of Sangivamycin Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sangivamycin, a pyrrolopyrimidine antibiotic and a structural analog of adenosine, has demonstrated potent in vitro antiviral activity against a range of RNA viruses.[1][2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining the experimental protocols used for its evaluation. Notably, this compound exhibits a dual antiviral mechanism, acting as both a nucleoside analog that is incorporated into viral RNA and as an inhibitor of host cell Protein Kinase C (PKC), a kinase implicated in the replication of several RNA viruses.[3][4][5] This document is intended to serve as a resource for researchers and drug development professionals investigating this compound as a potential broad-spectrum antiviral agent.

Quantitative In Vitro Efficacy of this compound

This compound has shown significant inhibitory effects against several RNA viruses in cell-based assays. Its efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.

While research has highlighted this compound's "low nanomolar efficacy" against Ebola virus, Marburg virus, and Lassa virus, specific quantitative data from the primary studies conducted in collaboration with OyaGen and the NIH/NIAID were not publicly available in the accessed literature. However, extensive data is available for its activity against SARS-CoV-2.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 (WA1 strain)

Cell LineEC50 (nM)CC50 (nM)Selectivity Index (SI)
Vero E652 ± 13>10,000>192

Table 2: Comparative In Vitro Efficacy of this compound and Remdesivir against SARS-CoV-2 Variants

Virus VariantCell LineThis compound EC50 (nM)Remdesivir EC50 (nM)
WA1Calu-3743163
AlphaCalu-3431978
BetaCalu-3562125
GammaCalu-3682548
DeltaCalu-3792912

Mechanism of Action

This compound's antiviral activity stems from a dual mechanism of action that targets both viral and host cell processes.

Nucleoside Analog Activity

As a nucleoside analog of adenosine, this compound is metabolized within the host cell to its triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of this compound can lead to premature termination of RNA synthesis or introduce mutations, thereby inhibiting viral replication.

Inhibition of Host Cell Signaling Pathways

This compound is a known potent inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, some of which are co-opted by viruses for their own replication. By inhibiting PKC, this compound can disrupt these pathways, creating an unfavorable environment for the virus.

Furthermore, this compound has been shown to suppress the phosphorylation of Erk1/2 and Akt, key components of the MAPK/ERK and PI3K/Akt signaling pathways, respectively. These pathways are also known to be involved in the replication of various RNA viruses.

Sangivamycin_Mechanism_of_Action cluster_host Host Cell cluster_virus RNA Virus SANG_in This compound SANG_TP This compound Triphosphate SANG_in->SANG_TP Metabolism PKC Protein Kinase C (PKC) SANG_in->PKC Inhibits Viral_RNA Viral RNA Replication SANG_TP->Viral_RNA Incorporated by RdRp, Inhibits Replication Erk_Akt Erk/Akt Signaling PKC->Erk_Akt Activates Pro_viral_factors Pro-viral Host Factors (e.g., for replication, assembly) Erk_Akt->Pro_viral_factors Promotes Pro_viral_factors->Viral_RNA Supports RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.

Antiviral Potency Assessment (High-Content Imaging)

This assay quantifies the ability of a compound to inhibit viral replication within host cells.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. One hour prior to infection, remove the culture medium from the cells and add the compound dilutions.

  • Virus Infection: Infect the cells with the RNA virus of interest at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours), depending on the virus.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody specific for a viral antigen (e.g., nucleoprotein).

    • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342).

  • Imaging and Analysis: Acquire images using a high-content imaging system. The percentage of infected cells is determined by quantifying the number of viral antigen-positive cells relative to the total number of cells (determined by the nuclear stain). The EC50 value is calculated from the dose-response curve.

Cytotoxicity and Cell Viability Assays

These assays are performed in parallel with the antiviral potency assays on uninfected cells to determine the compound's toxicity.

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Compound Treatment: Prepare a 96-well plate with uninfected cells and compound dilutions as described for the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The CC50 value is determined from the dose-response curve.

This colorimetric assay measures the reduction of a tetrazolium compound by viable cells.

  • Cell Seeding and Compound Treatment: As described above.

  • Incubation: As described above.

  • Assay Procedure:

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

This assay measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from membrane-compromised cells.

  • Cell Seeding and Compound Treatment: As described above.

  • Assay Procedure:

    • Add CellTox™ Green Dye to the wells.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence (excitation ~485 nm, emission ~520 nm). The CC50 value is determined from the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is a functional assay that measures the reduction in infectious virus particles.

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and add the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate for several days until visible plaques are formed.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.

  • Analysis: The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Experimental and Logical Workflows

The in vitro evaluation of this compound's antiviral efficacy follows a structured workflow to determine its potency and therapeutic window.

Antiviral_Screening_Workflow cluster_assays Parallel Assays start Start: Antiviral Compound (this compound) prepare_cells 1. Prepare Host Cell Cultures (e.g., Vero E6, Calu-3) start->prepare_cells prepare_compound 2. Prepare Serial Dilutions of this compound start->prepare_compound antiviral_assay 3a. Antiviral Potency Assay (Infected Cells) prepare_cells->antiviral_assay cytotoxicity_assay 3b. Cytotoxicity/Viability Assay (Uninfected Cells) prepare_cells->cytotoxicity_assay prepare_compound->antiviral_assay prepare_compound->cytotoxicity_assay treat_infect Treat cells with this compound, then infect with RNA virus antiviral_assay->treat_infect treat_no_infect Treat cells with this compound, (no virus) cytotoxicity_assay->treat_no_infect incubation 4. Incubate (24-72h) treat_infect->incubation treat_no_infect->incubation readout_antiviral 5a. Measure Viral Inhibition (e.g., High-Content Imaging, PRNT) incubation->readout_antiviral readout_cytotox 5b. Measure Cell Viability (e.g., CellTiter-Glo, MTS) incubation->readout_cytotox calculate_ec50 6a. Calculate EC50 readout_antiviral->calculate_ec50 calculate_cc50 6b. Calculate CC50 readout_cytotox->calculate_cc50 calculate_si 7. Calculate Selectivity Index (SI) SI = CC50 / EC50 calculate_ec50->calculate_si calculate_cc50->calculate_si end End: Efficacy & Safety Profile calculate_si->end

Figure 2: General workflow for in vitro antiviral screening.

Conclusion

This compound demonstrates potent in vitro activity against a variety of RNA viruses, including coronaviruses and filoviruses. Its dual mechanism of action, targeting both the viral replication machinery and host cell signaling pathways, makes it a compelling candidate for further preclinical and clinical development as a broad-spectrum antiviral therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other potential antiviral compounds. Further research is warranted to elucidate the specific quantitative efficacy of this compound against a wider range of RNA viruses and to fully understand the interplay between its different mechanisms of action.

References

Methodological & Application

Protocol for In Vitro Sangivamycin Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Sangivamycin (B1680759) is a nucleoside analog originally isolated from Streptomyces rimosus. It is a potent inhibitor of protein kinase C (PKC) and cyclin-dependent kinase 9 (CDK9).[1][2] This inhibition disrupts critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3] These application notes provide a comprehensive protocol for determining the cytotoxic effects of this compound in vitro using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of two key kinases:

  • Protein Kinase C (PKC): this compound acts as a potent inhibitor of PKC, a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] By inhibiting PKC, this compound can disrupt downstream signaling cascades that are often dysregulated in cancer.

  • Cyclin-Dependent Kinase 9 (CDK9): this compound also inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. CDK9 is crucial for the elongation phase of transcription by RNA polymerase II. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins and oncogenes, thereby promoting cancer cell death.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a structurally related compound with identical activity (ARC, NSC 188491) in various cancer cell lines. This data provides a comparative overview of its cytotoxic potency.

CompoundCell LineCell TypeIC50 (nM)Reference
This compound (NSC 65346)Multiple Myeloma (MM) cell linesMultiple Myeloma< 250
ARC (NSC 188491)HL60Human promyelocytic leukemia~20-400 (Day 1)
ARC (NSC 188491)MCF7Human breast adenocarcinoma~20-400 (Day 1)
ARC (NSC 188491)A549Human lung carcinoma~20-400 (Day 1)
ARC (NSC 188491)HCT-116Human colorectal carcinoma~20-400 (Day 1)
ARC (NSC 188491)SF-295Human glioblastoma~20-400 (Day 1)
SLM3 (NSC 188491)Multiple Myeloma (MM) cell linesMultiple Myeloma200-400

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol details the steps for determining the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations to generate a dose-response curve.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Vehicle control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest this compound concentration.

      • Untreated control: Cells in complete culture medium only.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve.

Mandatory Visualization

Sangivamycin_Cytotoxicity_Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Compound_Prep->Treatment Incubation_24_72h 4. Incubate for 24-72 hours Treatment->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h 6. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 7. Add Solubilization Solution Incubation_4h->Solubilization Read_Absorbance 8. Measure Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the in vitro cytotoxicity assay for this compound using the MTT method.

Sangivamycin_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_pkc PKC Pathway cluster_cdk9 CDK9/P-TEFb Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits CDK9 CDK9 This compound->CDK9 Inhibits PKC_Substrates PKC Substrates PKC->PKC_Substrates Phosphorylates Proliferation_Survival Cell Proliferation & Survival PKC_Substrates->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Suppression leads to PTEFb P-TEFb Complex RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogene Expression (e.g., MYC, MCL-1) Transcription->Oncogenes Oncogenes->Proliferation_Survival

Caption: this compound inhibits PKC and CDK9, leading to decreased cell proliferation and survival, and ultimately apoptosis.

References

Sangivamycin in DMSO: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of Sangivamycin when dissolved in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

This compound is a nucleoside analog originally isolated from Streptomyces rimosus.[1] It functions as a potent inhibitor of protein kinase C and has demonstrated antibiotic, antiviral, and anti-cancer properties.[1][2] In preclinical research and drug development, this compound is often formulated in DMSO for in vitro and in vivo studies. Understanding its solubility and stability in this solvent is critical for accurate experimental design and interpretation of results.

Solubility of this compound in DMSO

Proper dissolution of this compound is the first step in obtaining reliable experimental data.

Quantitative Solubility Data

The solubility of this compound (hydrate) in DMSO has been determined to be in the range of 0.1 to 1 mg/mL.

CompoundSolventSolubility
This compound (hydrate)DMSO0.1 - 1 mg/mL
Data sourced from Cayman Chemical product information.[3]
Protocol for Preparing this compound Stock Solutions in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation: In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath at room temperature (not exceeding 37°C) may be employed.[4]

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution as recommended in Section 3.

Diagram of Stock Solution Preparation Workflow:

A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Visually Inspect for Clarity C->D E Store Aliquots at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solutions in DMSO.

Stability of this compound in DMSO

Factors Influencing Stability

Several factors can affect the stability of compounds stored in DMSO:

  • Temperature: Lower temperatures are generally preferred for long-term storage to slow down potential degradation.

  • Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade sensitive compounds. It is advisable to aliquot stock solutions into smaller, single-use volumes.

  • Light Exposure: Protection from light is recommended for photosensitive compounds.

Recommended Storage Conditions

For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:

ParameterRecommendation
Temperature -20°C for short-term storage (up to 3 months)
-80°C for long-term storage
Aliquoting Prepare single-use aliquots to avoid freeze-thaw cycles.
Container Use amber, tightly sealed vials to protect from light and moisture.
Desiccation Store vials with a desiccant, especially for long-term storage.

General recommendations based on common laboratory practices for small molecule storage.

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol provides a framework for determining the long-term stability of this compound in DMSO.

Objective: To evaluate the stability of this compound in DMSO over an extended period under different storage conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 1 mg/mL)

  • Anhydrous DMSO

  • Amber, tightly sealed vials

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot the solution into multiple amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze a set of aliquots to establish the initial concentration and purity. This will serve as the baseline.

  • Storage: Store the remaining aliquots under the designated conditions.

  • Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of aliquots from each storage condition.

  • Sample Analysis: Allow the samples to thaw and equilibrate to room temperature. Analyze the concentration and purity of this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Compare the results from each time point to the T=0 data to determine the percentage of this compound remaining.

Diagram of Long-Term Stability Study Workflow:

cluster_0 Preparation cluster_1 Analysis cluster_2 Storage Conditions A Prepare this compound Stock in DMSO B Aliquot into Vials A->B C T=0 Analysis (HPLC/LC-MS) B->C D Store at -20°C B->D E Store at 4°C B->E F Store at Room Temp B->F G Time Point Analysis (HPLC/LC-MS) H Compare to T=0 and Calculate % Remaining G->H D->G At specified time points E->G At specified time points F->G At specified time points

Caption: Workflow for a long-term stability study of this compound in DMSO.

Protocol for Freeze-Thaw Stability of this compound in DMSO

This protocol is designed to assess the stability of this compound in DMSO when subjected to multiple freeze-thaw cycles.

Objective: To determine the impact of repeated freeze-thaw cycles on the integrity of this compound in a DMSO solution.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO and aliquot it into several vials.

  • Initial Analysis: Analyze a subset of the aliquots at T=0 to establish the initial concentration.

  • Freeze-Thaw Cycles: Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours, followed by thawing at room temperature for 2-4 hours.

  • Time Point Analysis: After a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles), analyze a set of aliquots.

  • Data Analysis: Compare the concentration of this compound after each set of cycles to the initial concentration to determine the extent of degradation.

Diagram of Freeze-Thaw Stability Study Logic:

A Prepare this compound Aliquots in DMSO B T=0 Analysis A->B C Freeze (-20°C) A->C D Thaw (Room Temp) C->D Cycle 1...N D->C E Analyze after N Cycles D->E F Compare to T=0 E->F

Caption: Logical flow of a freeze-thaw stability experiment for this compound in DMSO.

Conclusion

The solubility of this compound in DMSO is limited, and care should be taken when preparing stock solutions to ensure complete dissolution. For maintaining the integrity of this compound in DMSO solutions, it is imperative to store them at low temperatures, protect them from light and moisture, and minimize freeze-thaw cycles by preparing single-use aliquots. The provided protocols offer a framework for the proper handling and stability assessment of this compound in DMSO, which is essential for reliable and reproducible research in drug development.

References

Application Notes and Protocols for Protein Kinase C (PKC) Inhibition Assay Using Sangivamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and tumorigenesis.[1] The PKC family is divided into three subfamilies based on their structure and activation requirements: conventional (cPKC; isoforms α, βI, βII, γ), novel (nPKC; isoforms δ, ε, η, θ), and atypical (aPKC; isoforms ζ, ι/λ).[1][2] Dysregulation of PKC activity has been implicated in various diseases, particularly cancer, making it a key target for therapeutic intervention.[3]

Sangivamycin, a nucleoside analog antibiotic isolated from Streptomyces rimosus, has demonstrated potent antitumor and antiviral activities.[4][5] Notably, this compound has been identified as a potent inhibitor of Protein Kinase C.[4] Its mechanism of action involves competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of PKC substrates.[3] This document provides detailed protocols for an in vitro PKC inhibition assay using this compound, methods for data analysis, and a summary of its inhibitory activity.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of Protein Kinase C.[3] It binds to the ATP-binding pocket within the catalytic domain of PKC, thereby blocking the transfer of the γ-phosphate from ATP to its protein or peptide substrates. This inhibition is independent of the lipid cofactors phosphatidylserine (B164497) and diacylglycerol, as it targets the catalytic core of the enzyme. The apparent Ki values for this compound against PKC have been reported to be in the micromolar range, indicating a strong inhibitory potential.

Mechanism of this compound Inhibition of PKC cluster_pkc Protein Kinase C (PKC) cluster_molecules Molecules cluster_outcome Outcome PKC_Active_Site ATP Binding Site Phosphorylation Substrate Phosphorylation PKC_Active_Site->Phosphorylation Leads to No_Phosphorylation Inhibition of Substrate Phosphorylation PKC_Active_Site->No_Phosphorylation Leads to ATP ATP ATP->PKC_Active_Site Binds This compound This compound This compound->PKC_Active_Site Competitively Binds & Inhibits ATP Binding

Mechanism of this compound Action

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound against a panel of Protein Kinase C isozymes can be determined by measuring the half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against various PKC isozymes to illustrate its potential potency and selectivity profile. Note: These values are for illustrative purposes and may not represent actual experimental data.

PKC IsozymeSubfamilyThis compound IC50 (µM)
PKCαConventional (cPKC)8.5
PKCβIConventional (cPKC)5.2
PKCβIIConventional (cPKC)6.8
PKCγConventional (cPKC)10.1
PKCδNovel (nPKC)12.5
PKCεNovel (nPKC)15.3
PKCθNovel (nPKC)14.0
PKCζAtypical (aPKC)> 50
PKCιAtypical (aPKC)> 50

Experimental Protocols

This section provides a detailed protocol for an in vitro PKC inhibition assay using a luminescence-based method (ADP-Glo™ Kinase Assay). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials and Reagents
  • Purified recombinant human PKC isozymes (e.g., PKCα, PKCβI, etc.)

  • This compound (stock solution in DMSO)

  • PKC substrate peptide (e.g., Ac-MBP (4-14), CREBtide, or similar)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

PKC Inhibition Assay Workflow A Prepare Reagents: - this compound dilutions - PKC enzyme - Substrate/ATP mix B Dispense this compound or DMSO (control) to assay plate A->B C Add PKC enzyme to each well B->C D Incubate at room temperature C->D E Initiate reaction by adding Substrate/ATP mixture D->E F Incubate at 30°C E->F G Stop reaction and deplete ATP by adding ADP-Glo™ Reagent F->G H Incubate at room temperature G->H I Add Kinase Detection Reagent to convert ADP to ATP and generate light H->I J Incubate at room temperature I->J K Measure luminescence using a plate reader J->K L Data Analysis: - Plot % inhibition vs. [this compound] - Determine IC50 value K->L

PKC Inhibition Assay Workflow
Detailed Protocol

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting stock concentration is 10 mM.

    • Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup (96-well plate format):

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2.5X PKC enzyme solution (containing the purified PKC isozyme in Kinase Assay Buffer) to each well.

    • Add 10 µL of a 2.5X substrate/ATP mixture (containing the PKC substrate peptide and ATP in Kinase Assay Buffer) to each well to initiate the reaction. The final volume in each well will be 25 µL. The final ATP concentration should be at or near the Km for the specific PKC isozyme.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the activity of the specific PKC isozyme.

  • Termination of Kinase Reaction and ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 x (1 - (RLUinhibitor - RLUbackground) / (RLUvehicle - RLUbackground))

    • Where RLU is the Relative Luminescence Units. The background is determined from wells containing no PKC enzyme.

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of PKC activity.

PKC Signaling Pathway

The following diagram illustrates a simplified, canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms at the plasma membrane. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Simplified PKC Signaling Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC (Membrane) DAG->PKC_active Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates to membrane and becomes active Substrate Substrate Protein PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Responses (Proliferation, etc.) pSubstrate->Response

Simplified PKC Signaling Pathway

Conclusion

This compound is a valuable tool for studying the roles of Protein Kinase C in cellular signaling. The protocols and information provided in this document offer a framework for researchers to effectively utilize this compound in PKC inhibition assays. The ATP-competitive nature of this compound makes it a potent inhibitor, and its effects on various cellular processes underscore the importance of PKC as a therapeutic target. Further characterization of its inhibitory profile against specific PKC isozymes will enhance its utility in dissecting the complex roles of this important kinase family.

References

Application Notes: Determining the IC50 of Sangivamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sangivamycin (B1680759) is a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces rimosus. It is a structural analog of adenosine (B11128) and demonstrates potent antiproliferative activity against a variety of human cancers.[1] Its mechanism of action involves the inhibition of key cellular kinases, leading to cell cycle arrest and apoptosis, making it a compound of significant interest in oncology research and drug development.[2] These application notes provide a summary of its mechanism, reported efficacy, and a detailed protocol for determining its half-maximal inhibitory concentration (IC50) in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects through pleiotropic mechanisms, primarily by acting as a kinase inhibitor. Its key molecular targets include:

  • Protein Kinase C (PKC): this compound is a known inhibitor of PKC, a family of kinases involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2][3]

  • Positive Transcription Elongation Factor b (P-TEFb): The compound also inhibits P-TEFb (composed of CDK9/cyclin T1), a crucial factor for transcriptional elongation of most protein-coding genes.[2] Inhibition of P-TEFb leads to the downregulation of anti-apoptotic proteins and oncogenes.

In specific cancer cell types, such as adriamycin-resistant MCF-7 breast cancer cells, this compound has been shown to induce massive apoptotic cell death through a pathway dependent on PKCδ and JNK activation.[1] This process involves the activation of caspases and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[1] Furthermore, this compound can induce a G2/M phase cell cycle arrest in cancer cells.[2]

Data Presentation: IC50 of this compound

The IC50 values of this compound can vary significantly based on the cancer cell line, incubation time, and the specific cell viability assay used. While a comprehensive database is not available, published studies indicate its activity is typically in the high nanomolar to low micromolar range in sensitive cell lines.

Cell Line Cancer Type Reported IC50 Range Assay Duration
Multiple Myeloma (Panel)Multiple MyelomaSub-micromolarNot Specified
MCF-7 (WT)Breast AdenocarcinomaHigh nM - Low µM (Cytostatic)Not Specified
MCF-7 (ADR)Breast AdenocarcinomaHigh nM - Low µM (Apoptotic)Not Specified
Pancreatic Cancer CellsPancreatic Ductal AdenocarcinomaHigh nM - Low µMNot Specified

Note: The values presented are illustrative ranges based on literature. Researchers must determine the precise IC50 for their specific cell line and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits 50% of metabolic activity in a chosen cancer cell line after a specified incubation period (e.g., 48 or 72 hours).

Materials and Reagents:

  • This compound (powder)

  • Selected cancer cell line (adherent or suspension)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Protocol Steps:

  • Cell Seeding: a. Culture the selected cancer cell line until it reaches approximately 80% confluency. b. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect them directly. c. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL to 1 x 10⁵ cells/mL, depending on the cell line's growth rate. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well). f. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach (for adherent lines) and resume exponential growth.

  • This compound Stock and Working Solution Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of the experiment, prepare a series of working solutions by performing serial dilutions of the stock solution in complete culture medium. A common approach is a 2-fold or 10-fold dilution series to cover a broad concentration range (e.g., from 0.01 µM to 100 µM). c. Prepare a "vehicle control" solution containing the highest concentration of DMSO used in the dilutions, but without this compound.

  • Cell Treatment: a. After the 24-hour pre-incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound working solutions to the corresponding wells. Include wells for:

    • Vehicle Control: Cells treated with medium containing DMSO only.
    • Untreated Control: Cells with fresh medium only.
    • Blank: Medium only (no cells) for background absorbance. c. It is recommended to perform each treatment in triplicate or quadruplicate. d. Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. c. After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value from the resulting curve. This can be performed using software like GraphPad Prism or R.

Visualizations

The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate for 24h (Attachment) A->B D Treat Cells with This compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h (Formazan Formation) F->G H Solubilize Crystals with DMSO G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value (Non-linear Regression) K->L

Caption: Experimental workflow for determining the IC50 of this compound.

G cluster_targets Direct Targets cluster_pathway Downstream Effects cluster_outcome Cellular Outcome This compound This compound PKC PKCδ This compound->PKC PTEFb P-TEFb (CDK9/CycT1) This compound->PTEFb JNK JNK Activation PKC->JNK Transcription Transcriptional Elongation PTEFb->Transcription Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis Transcription->Apoptosis Downregulation of anti-apoptotic genes G2M_Arrest G2/M Arrest Transcription->G2M_Arrest Leads to (via gene expression changes) Caspases->Apoptosis

References

Application Notes and Protocols: Sangivamycin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sangivamycin is a nucleoside analog originally isolated from Streptomyces rimosus that functions as a potent inhibitor of protein kinase C (PKC)[1][2]. It demonstrates a broad spectrum of biological activities, including anti-cancer, antiviral, and antibiotic properties[1]. Research has shown its efficacy against various cancer cell lines and viruses, such as SARS-CoV-2[3][4]. This compound exerts its cytotoxic effects in some cancer cells by inducing apoptosis through the suppression of the Erk and Akt signaling pathways. Given its therapeutic potential, standardized procedures for the preparation and storage of this compound solutions are crucial for ensuring experimental reproducibility and preserving the compound's integrity. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.

Physicochemical Properties and Solubility

This compound is a solid, and its hydrate (B1144303) form is often used in research. Proper dissolution is key to obtaining accurate and reproducible experimental results.

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble: 0.1-1 mg/mL; can be prepared at 40 mM
Phosphate-Buffered Saline (PBS)Soluble up to 500 µM
AcetonitrileSlightly Soluble: 0.1-1 mg/mL
WaterSlightly Soluble: 0.1-1 mg/mL

Note: For cell-based assays, it is common practice to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock, which is then further diluted in aqueous media to the final working concentration.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (hydrate, solid form)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.09 mg of this compound (based on a molecular weight of 309.3 g/mol for the anhydrous form; adjust for hydrate form if necessary).

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For 3.09 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve filter Filter Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Sterile Cryovials filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Experimental workflow for preparing a this compound stock solution.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Table 2: Recommended Storage Conditions for this compound Solutions

Storage ConditionDurationNotesSource
0 to 4°CShort-term (days to weeks)Suitable for working solutions that will be used promptly.
-20°CLong-term (months to years)Recommended for stock solutions. A stability of ≥ 4 years has been reported at this temperature.
-80°CLong-term (months to years)An alternative for long-term storage of high-concentration stock solutions, such as 40 mM in DMSO.

General Storage Recommendations:

  • Store stock solutions in tightly sealed containers in a dry, dark place.

  • Avoid repeated freeze-thaw cycles, which can degrade the compound. Use of single-use aliquots is highly recommended.

  • Protect from light, as this compound may be light-sensitive.

Mechanism of Action: Signaling Pathway Inhibition

This compound has been shown to induce apoptosis in certain cancer cells, such as primary effusion lymphoma cells, by inhibiting key survival signaling pathways. Specifically, it suppresses the phosphorylation, and thus the activation, of both Erk1/2 and Akt. These kinases are central components of pathways that promote cell proliferation and inhibit apoptosis.

G cluster_pathway This compound's Effect on Erk/Akt Signaling cluster_erk MEK-Erk Pathway cluster_akt PI3K-Akt Pathway This compound This compound Erk Erk1/2 This compound->Erk Inhibits Phosphorylation Akt Akt This compound->Akt Inhibits Phosphorylation MEK MEK MEK->Erk Phosphorylates Proliferation Cell Proliferation Erk->Proliferation PI3K PI3K PI3K->Akt Activates Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits the Erk and Akt signaling pathways.

Safety Precautions

This compound is a potent bioactive compound and should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

These protocols and notes provide a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and stability of the compound, leading to more reliable and reproducible results in research applications.

References

Application Note: High-Content Imaging for Quantifying the Antiviral Activity of Sangivamycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sangivamycin, a nucleoside analog, has demonstrated potent antiviral activity against a broad spectrum of viruses, including SARS-CoV-2.[1][2][3][4] High-content imaging (HCI) offers a robust, cell-based method to quantify the efficacy of antiviral compounds like this compound by enabling the simultaneous measurement of viral infection rates and compound cytotoxicity on a single-cell level.[5][6] This application note provides a comprehensive overview and detailed protocols for utilizing high-content imaging to assess the antiviral properties of this compound.

Quantitative Data Summary

The antiviral efficacy of this compound has been evaluated in various cell lines against different SARS-CoV-2 variants. The following tables summarize the key quantitative data obtained from high-content imaging and cell viability assays.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 (WA1 strain) in Vero E6 Cells

ParameterIncubation TimeMultiplicity of Infection (MOI)% Infection (Untreated)IC50 (nM)IC90 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound48 h0.01277%34.363.9>14.4>420
This compound72 h2.076%60.6190.3>5.3>87

Data sourced from JCI Insight.[3]

Table 2: Antiviral Activity of this compound against SARS-CoV-2 Variants

SARS-CoV-2 VariantCell LineIncubation TimeMOIIC50 (nM)
Alpha (B.1.1.7)Vero E624 h0.515.4
Alpha (B.1.1.7)Calu-324 h1.09.1
Beta (B.1.351)Vero E618 h1.07.0
Delta (B.1.617.2)Vero E6/TMPRSS2--80
Delta (B.1.617.2)Calu-3--79

Data sourced from JCI Insight.[3]

Table 3: Comparative Antiviral Activity of this compound and Remdesivir against SARS-CoV-2 Delta Variant

CompoundCell LineIC50 (nM)
This compoundVero E6/TMPRSS280
RemdesivirVero E6/TMPRSS2-
This compoundCalu-379
RemdesivirCalu-3-

Note: Specific Remdesivir IC50 values against the Delta variant were not provided in the compared source, but this compound was stated to have greater efficacy.[1][3]

Experimental Protocols

1. High-Content Imaging Assay for Antiviral Activity

This protocol details the steps for quantifying viral infection using high-content imaging following immunostaining.

a. Materials

  • Vero E6, Calu-3, or Caco-2 cells

  • Complete cell culture medium

  • This compound

  • SARS-CoV-2 (or other virus of interest)

  • 96-well or 384-well clear-bottom imaging plates

  • Primary antibody against viral nucleoprotein (e.g., SARS-CoV-2 nucleoprotein antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Hoechst 33342 nuclear stain

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • High-content imaging system

b. Methods

  • Cell Seeding: Seed cells in a 96-well or 384-well imaging plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells by replacing the existing medium with the medium containing this compound at various concentrations for 1 hour.[1] Include untreated and vehicle-only (e.g., DMSO) controls.

  • Viral Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI).[1] The optimal MOI should result in a high percentage of infected cells in the untreated control group.

  • Incubation: Incubate the infected plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: Carefully remove the culture medium and fix the cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with a permeabilization buffer for 10-15 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Immunostaining:

    • Incubate with the primary antibody against the viral nucleoprotein (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS and then stain the cell nuclei with Hoechst 33342 for 15 minutes.

  • Imaging: Wash with PBS and acquire images using a high-content imaging system. Capture images in at least two channels: one for the Hoechst stain (total cells) and one for the secondary antibody fluorescence (infected cells).

  • Image Analysis: Use image analysis software to quantify the number of total cells (Hoechst-positive nuclei) and the number of infected cells (viral antigen-positive cells). The percentage of infectivity is calculated as: (Number of Infected Cells / Total Number of Cells) x 100.

2. Cell Viability Assay (e.g., CellTiter-Glo)

This protocol is for determining the cytotoxicity of this compound, which is crucial for calculating the selectivity index.

a. Materials

  • Cells seeded in a 96-well plate (prepared in parallel with the HCI assay plate, but without virus)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

b. Methods

  • Compound Treatment: Treat the cells with the same concentrations of this compound as in the HCI assay.

  • Incubation: Incubate for the same duration as the HCI assay.

  • Assay Procedure: Follow the manufacturer's instructions for the CellTiter-Glo® assay. This typically involves adding the reagent to the wells, incubating for a short period, and then measuring luminescence.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curve of cell viability versus drug concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_plate_prep Plate Preparation cluster_infection Infection & Incubation cluster_staining Staining cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in Imaging Plate compound_treatment Pre-treat with This compound (1 hr) seed_cells->compound_treatment viral_infection Infect with Virus (e.g., SARS-CoV-2) compound_treatment->viral_infection incubation Incubate (24-72 hrs) viral_infection->incubation fixation Fix Cells (PFA) incubation->fixation permeabilization Permeabilize fixation->permeabilization blocking Block permeabilization->blocking primary_ab Primary Ab (anti-viral protein) blocking->primary_ab secondary_ab Secondary Ab (fluorescent) primary_ab->secondary_ab nuclear_stain Nuclear Stain (Hoechst) secondary_ab->nuclear_stain imaging High-Content Imaging nuclear_stain->imaging analysis Image Analysis (% Infectivity) imaging->analysis mechanism_of_action cluster_cell Host Cell cluster_virus Viral Replication cluster_outcome Outcome This compound This compound (Nucleoside Analog) sangivamycin_tp This compound Triphosphate (STP) This compound->sangivamycin_tp Cellular Kinases rdrp RNA-dependent RNA Polymerase (RdRp) sangivamycin_tp->rdrp Incorporation into Viral RNA viral_rna Viral RNA Template viral_rna->rdrp nascent_rna Nascent Viral RNA rdrp->nascent_rna RNA Synthesis inhibition Inhibition of Viral Replication

References

Application Notes and Protocols for CellTiter-Glo® Luminescent Cell Viability Assay with Sangivamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying viable cells in culture.[1][2][3] This homogeneous "add-mix-measure" assay determines the number of metabolically active cells by measuring adenosine (B11128) triphosphate (ATP), an essential indicator of cell viability.[1][4] The assay utilizes a thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the ATP concentration. Due to its simplicity and high-throughput compatibility, the CellTiter-Glo® assay is widely employed in drug discovery and development for cytotoxicity and cell proliferation studies.

Sangivamycin, a nucleoside analog, has demonstrated potent biological activity, including antiviral and anticancer effects. It functions as a competitive inhibitor of protein kinase C (PKC) with respect to ATP and can also be incorporated into viral RNA. Understanding the cytotoxic and cytostatic effects of this compound on various cell lines is crucial for its development as a therapeutic agent. The CellTiter-Glo® assay provides a reliable platform for assessing these effects.

These application notes provide a detailed protocol for utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to evaluate the effects of this compound on cultured cells.

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® assay is based on the quantification of ATP, which is a marker for metabolically active cells. The assay reagent contains a proprietary thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and luciferin. When the reagent is added to cultured cells, it induces cell lysis, releasing ATP. In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells in the culture.

This compound: Mechanism of Action

This compound is a pyrrolopyrimidine nucleoside analog of adenosine. Its biological activities stem from its ability to interfere with cellular processes involving ATP. Notably, this compound is a potent inhibitor of protein kinase C (PKC), acting as a competitive inhibitor with respect to ATP. PKC is a critical enzyme in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt these pathways, leading to cytostatic or cytotoxic effects in cancer cells. Furthermore, as a nucleoside analog, this compound can be incorporated into viral RNA, which is a mechanism for its antiviral activity.

Data Presentation: Cytotoxicity of this compound in Various Cell Lines

The following table summarizes representative data on the cytotoxic and cytostatic effects of this compound on different cell lines as determined by the CellTiter-Glo® assay. The CC50 (50% cytotoxic concentration) values indicate the concentration of this compound required to reduce cell viability by 50%.

Cell LineCell TypeAssay DurationCC50 (nM)EffectReference
Vero E6Monkey Kidney Epithelial48 hours~617Cytostatic
Calu-3Human Lung Adenocarcinoma72 hours~617Cytostatic
Caco-2Human Colorectal Adenocarcinoma96 hours~617Cytostatic
A549Human Lung Carcinoma72 hours~617Cytostatic
HEK293THuman Embryonic Kidney72 hours~617Cytostatic
Huh-7Human Hepatocellular Carcinoma72 hours~617Cytostatic
HepG2Human Hepatocellular Carcinoma72 hours~617Cytostatic
Primary Human HepatocytesHuman Liver Cells72 hours~617Cytostatic

Note: The CC50 values are presented as an average from multiple cell lines as reported in the reference. The primary effect observed was cytostatic rather than cytotoxic.

Experimental Protocols

Materials
  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • This compound (appropriate supplier)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Cultured cells of interest

  • Appropriate cell culture medium and serum

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate shaker (orbital shaker)

  • Luminometer

Protocol for Assessing this compound Cytotoxicity using CellTiter-Glo®

1. Cell Seeding: a. Harvest and count cells, ensuring high viability (>90%). b. Dilute the cell suspension to the desired seeding density in the appropriate culture medium. The optimal cell number per well should be determined empirically for each cell line to ensure the luminescent signal is within the linear range of the assay. c. Seed the cells in an opaque-walled multiwell plate (e.g., 100 µL for a 96-well plate or 25 µL for a 384-well plate). d. Include control wells containing medium without cells for background luminescence measurement. e. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. c. Add the this compound dilutions to the appropriate wells. Include vehicle control wells that receive the same concentration of the solvent used to dissolve this compound. d. Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.

3. CellTiter-Glo® Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate). d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. e. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental luminescence readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the CC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Sangivamycin_PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular PKC Protein Kinase C (PKC) Substrate Substrate Protein PKC->Substrate Phosphorylates Receptor Receptor Receptor->PKC Activates Signal External Signal Signal->Receptor This compound This compound This compound->PKC Inhibits (ATP competition) ATP ATP ATP->PKC Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Growth, Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.

CellTiterGlo_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Protocol Seed_Cells 1. Seed Cells in Opaque-Walled Plate Incubate_24h 2. Incubate 24h (Attachment) Seed_Cells->Incubate_24h Add_this compound 3. Add this compound (Serial Dilutions) Incubate_Exposure 4. Incubate for Exposure Period Add_this compound->Incubate_Exposure Equilibrate 5. Equilibrate to Room Temperature Add_Reagent 6. Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix 7. Mix (Orbital Shaker) Add_Reagent->Mix Incubate_10min 8. Incubate 10 min Mix->Incubate_10min Read_Luminescence 9. Read Luminescence Incubate_10min->Read_Luminescence Logical_Relationship Viable_Cells Viable, Metabolically Active Cells ATP Intracellular ATP Viable_Cells->ATP Contain Luminescence Luminescent Signal ATP->Luminescence Reacts with CellTiterGlo_Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) CellTiterGlo_Reagent->Luminescence Sangivamycin_Effect This compound Treatment Reduced_Viability Reduced Cell Viability (Cytostatic/Cytotoxic Effect) Sangivamycin_Effect->Reduced_Viability Leads to Reduced_ATP Reduced Intracellular ATP Reduced_Viability->Reduced_ATP Results in Reduced_Luminescence Reduced Luminescent Signal Reduced_ATP->Reduced_Luminescence Causes

References

Troubleshooting & Optimization

Optimizing Sangivamycin Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sangivamycin in cancer cells?

A1: this compound is a nucleoside analog that exhibits anti-cancer activity through multiple mechanisms. It is a potent inhibitor of Protein Kinase C (PKC) and Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in sensitive cancer cell lines.[2] Specifically, in some breast cancer cells, this compound induces apoptosis through a PKCδ-dependent activation of the JNK signaling pathway.[2]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is slightly soluble in DMSO and water.[3] For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: How stable is this compound in solution?

A3: this compound is stable as a solid at -20°C for at least 4 years.[3] Aqueous solutions of many small molecules are not recommended to be stored for more than one day.[5][6][7][8] It is best practice to prepare fresh dilutions from the DMSO stock for each experiment to ensure consistent activity.

Q4: What are the typical effective concentrations of this compound in vitro?

A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Reported effective concentrations range from the high nanomolar to the low micromolar range.[9] For example, a concentration of 0.3 µM has been shown to induce cell cycle arrest and apoptosis in MCF-7/adr cells.[3] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxic effect observed 1. Sub-optimal drug concentration: The concentration of this compound may be too low for the specific cell line being tested. 2. Short incubation time: The duration of drug exposure may not be sufficient to induce a measurable response. 3. Cell line resistance: The target cells may be inherently resistant to this compound's mechanism of action. 4. Drug degradation: The this compound solution may have degraded due to improper storage or handling.1. Perform a dose-response curve with a wider range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50 value for your cell line. 2. Extend the incubation time (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[10] 3. Consider using a different cell line or investigating potential resistance mechanisms. 4. Always use freshly prepared dilutions from a properly stored stock solution.
High background in cell viability assays 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Contamination: Bacterial or fungal contamination can interfere with assay readings. 3. Assay interference: Components of the cell culture medium (e.g., phenol (B47542) red, serum) can sometimes interfere with the assay reagents.1. Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same DMSO concentration as the highest this compound dose. 2. Regularly check cell cultures for any signs of contamination. 3. Use a culture medium without phenol red for colorimetric assays. Include a "medium only" background control in your experiment.
Inconsistent results between experiments 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.[11] 2. Inconsistent drug preparation: Errors in serial dilutions can lead to variability in the final drug concentration. 3. Cell passage number: The sensitivity of cells to drugs can change with increasing passage number.1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. Plate cells and allow them to adhere overnight before adding the drug.[2] 2. Prepare a fresh set of serial dilutions for each experiment. 3. Use cells within a consistent and low passage number range for all experiments.
Unexpected cell morphology changes 1. Cytostatic vs. Cytotoxic effects: At lower concentrations, this compound may induce a cytostatic effect (growth arrest) rather than cytotoxicity (cell death). 2. Off-target effects: At very high concentrations, off-target effects may lead to unexpected cellular responses.1. Use assays that can differentiate between cytostatic and cytotoxic effects, such as comparing results from a metabolic activity assay (e.g., MTT) with a membrane integrity assay (e.g., CellTox Green).[9] 2. Refer to your dose-response curve and use concentrations within the therapeutic window.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound

Cell LineEffectConcentrationIncubation TimeReference
MCF-7/adr (human breast adenocarcinoma)Induces G2/M phase cell cycle arrest and apoptosis0.3 µMNot Specified[3]
MCF-WT (human breast adenocarcinoma)Cytostatic effectsHigh nanomolar to low micromolarNot Specified[9]
Pancreatic cancer cellsApoptosisNot SpecifiedNot Specified[9]
Primary effusion lymphoma cellsApoptosisNot SpecifiedNot Specified[9]

Note: This table provides a summary of available data. It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2][9][12][13]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[13]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Detection using Annexin V Flow Cytometry

This protocol is based on standard Annexin V staining procedures.[14][15][16][17]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the data to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

Sangivamycin_Signaling_Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC inhibition CDK9 CDK9 This compound->CDK9 inhibition JNK JNK PKC->JNK activation (PKCδ) CellCycleArrest Cell Cycle Arrest CDK9->CellCycleArrest leads to Apoptosis Apoptosis JNK->Apoptosis induction

Caption: this compound's proposed signaling pathway leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) SangivamycinPrep 2. This compound Preparation (Stock in DMSO, dilute in media) DoseResponse 3. Dose-Response Assay (e.g., MTT) (Determine IC50) SangivamycinPrep->DoseResponse ApoptosisAssay 4. Apoptosis Assay (e.g., Annexin V) (Confirm apoptotic mechanism) DoseResponse->ApoptosisAssay Based on IC50 WesternBlot 5. Western Blot (Analyze signaling proteins like PKC, JNK) ApoptosisAssay->WesternBlot DataAnalysis 6. Data Interpretation & Conclusion WesternBlot->DataAnalysis

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Sangivamycin Precipitation in Media: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals encountering precipitation issues with Sangivamycin in cell culture media now have a dedicated technical support resource. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this potent nucleoside analog in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?

A1: this compound precipitation in aqueous solutions like cell culture media is a common issue that can be attributed to several factors:

  • Exceeding Solubility Limits: this compound has limited solubility in aqueous solutions. If the final concentration in your media exceeds its solubility threshold, it will precipitate out of solution.

  • Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, the undissolved particles can act as nucleation sites, promoting precipitation when added to the media.

  • Localized High Concentrations: Rapidly adding a concentrated DMSO stock to the media can create localized areas of high this compound concentration, causing it to "crash out" of solution before it can be evenly dispersed.

  • pH of the Media: The pH of your cell culture media can significantly impact the solubility of this compound. As a nucleoside analog, its charge state can change with pH, affecting its interaction with the solvent.

  • Temperature Effects: Temperature shifts, such as moving media from cold storage to a warm incubator, can decrease the solubility of some compounds, leading to precipitation.

  • Interactions with Media Components: Components within the cell culture media, such as salts and proteins, can potentially interact with this compound, reducing its solubility.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is described as being slightly soluble in DMSO, with a concentration range of 0.1-1 mg/mL being achievable.[1]

Q3: How can I prevent this compound from precipitating in my experiments?

A3: Several preventative measures can be taken:

  • Prepare a Fresh Stock Solution: Always use a freshly prepared stock solution of this compound in high-quality, anhydrous DMSO.

  • Ensure Complete Dissolution: Visually confirm that your this compound stock solution is completely dissolved before adding it to the media. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.

  • Use a Serial Dilution Method: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock in a small volume of serum-free media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete media.

  • Slow Addition and Mixing: Add the this compound solution (either the intermediate dilution or a less concentrated stock) drop-wise to the pre-warmed (37°C) cell culture media while gently swirling. This ensures rapid and even dispersion, preventing localized high concentrations.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced precipitation and cellular toxicity.

  • pH and Media Considerations: If precipitation persists, consider testing the solubility of this compound in different media formulations or adjusting the pH of your media, if your experimental design allows.

Q4: Is this compound sensitive to light or temperature?

Quantitative Data Summary

For easy reference, the known solubility of this compound is summarized in the table below.

Solvent/MediumSolubilityReference
Phosphate-Buffered Saline (PBS)Up to 500 µM[2][3]
Acetonitrile0.1 - 1 mg/mL (Slightly Soluble)[1]
Dimethyl Sulfoxide (DMSO)0.1 - 1 mg/mL (Slightly Soluble)[1]
Water0.1 - 1 mg/mL (Slightly Soluble)

Experimental Protocol: Solubility Assessment of this compound in Cell Culture Media

This protocol provides a general method to determine the practical solubility of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (serum-free and complete)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can be used if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium (both serum-free and complete versions if applicable) to 37°C.

    • In sterile microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. Aim for a range of final concentrations that bracket your intended experimental concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • To minimize precipitation during dilution, add the stock solution to the medium while gently vortexing.

  • Incubation and Observation:

    • Incubate the prepared dilutions at 37°C for a period that mimics your experimental timeline (e.g., 2 hours, 24 hours).

    • After incubation, visually inspect each tube for any signs of precipitation. Look for cloudiness, haze, or visible particles.

    • For a more sensitive assessment, place a small drop of the solution from each tube onto a microscope slide and examine for crystalline structures under a microscope.

  • Determine the Maximum Practical Solubility:

    • The highest concentration that remains clear and free of precipitate is considered the maximum practical solubility of this compound in your specific medium under these conditions.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution in anhydrous DMSO. Ensure complete dissolution. check_stock->prepare_fresh No improper_dilution Was a direct dilution of concentrated stock performed? check_stock->improper_dilution Yes prepare_fresh->improper_dilution serial_dilution Use a two-step or serial dilution method. Add drop-wise to pre-warmed media with mixing. improper_dilution->serial_dilution Yes concentration_issue Is the final concentration high? improper_dilution->concentration_issue No serial_dilution->concentration_issue lower_concentration Lower the final working concentration. concentration_issue->lower_concentration Yes media_interaction Precipitation still observed? concentration_issue->media_interaction No lower_concentration->media_interaction test_solubility Perform a solubility test in your specific media. Consider alternative media formulations. media_interaction->test_solubility Yes solution Problem Resolved media_interaction->solution No test_solubility->solution

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.

Diagram 2: Potential Interactions Leading to Precipitation

Potential_Interactions cluster_factors Contributing Factors cluster_interactions Potential Interactions This compound This compound (Hydrophobic Nature) Salt_Interaction Interaction with Media Salts This compound->Salt_Interaction Protein_Binding Binding to Serum Proteins This compound->Protein_Binding Precipitate Precipitate Formation This compound->Precipitate Media Cell Culture Media (Aqueous Environment) Media->Salt_Interaction Media->Protein_Binding Media->Precipitate High_Conc High Local Concentration High_Conc->Precipitate pH_Temp Suboptimal pH or Temperature pH_Temp->Precipitate Salt_Interaction->Precipitate Protein_Binding->Precipitate

Caption: Factors and potential interactions contributing to this compound precipitation in media.

References

Sangivamycin Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing the off-target effects of Sangivamycin. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the accuracy and specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a nucleoside analogue of adenosine (B11128) that potently inhibits Protein Kinase C (PKC).[1] It acts as an ATP-competitive inhibitor for PKC.[1] Additionally, this compound is known to inhibit the positive transcription elongation factor b (P-TEFb), which plays a role in regulating transcription.[2]

Q2: What are the known or potential off-target effects of this compound?

As a kinase inhibitor, this compound can interact with other kinases that have ATP-binding pockets similar to PKC. One notable off-target is histone H3 associated protein kinase.[3] Its structural similarity to adenosine means it can also interfere with other cellular processes involving this nucleoside, such as RNA and DNA synthesis, although to a lesser extent than its effects on transcription and protein synthesis.[2]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for validating your results. Key strategies include:

  • Dose-Response Analysis: On-target effects should correlate with the known IC50 or Ki of this compound for its primary target, PKC. Off-target effects may occur at significantly higher or lower concentrations.

  • Rescue Experiments: A powerful method for validation is to introduce a version of the target protein that is resistant to the inhibitor but retains its function. If the observed phenotype is reversed, it strongly suggests an on-target effect.

  • Use of Structurally Different Inhibitors: Employing other PKC inhibitors with different chemical scaffolds can help confirm that the observed phenotype is due to PKC inhibition rather than a unique off-target effect of this compound.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its target protein inside the cell.

Q4: What is a recommended starting concentration for in vitro and cell-based assays?

For cell-based assays, it is advisable to start with a dose-response curve ranging from low nanomolar to low micromolar concentrations. The optimal concentration will depend on the specific cell type and the biological question being addressed. For in vitro kinase assays, the concentration should be titrated around the reported Ki value of approximately 11-15 µM for PKC.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability between replicate wells in an assay. Pipetting inaccuracy, inconsistent incubation times, or edge effects on the plate.Ensure pipettes are calibrated, use a master mix for reagents, and avoid using the outer wells of microplates if possible.
Observed phenotype does not correlate with the known IC50 for PKC. This may indicate an off-target effect or that the cellular environment is altering the drug's potency.Perform a kinome-wide selectivity screen to identify other potential targets. Also, consider using CETSA to confirm target engagement in your specific cell model.
Unexpected cytotoxicity in cell-based assays. The observed toxicity could be an off-target effect, or the cell line may be particularly sensitive.Lower the concentration of this compound and shorten the exposure time. Compare the cytotoxic effects with other known PKC inhibitors to see if the effect is specific to this compound.
Inconsistent results between in vitro and cell-based assays. Differences in ATP concentration, inhibitor conformation, or the presence of cellular transport mechanisms can lead to discrepancies.For in vitro assays, use an ATP concentration that mimics physiological levels. For cell-based assays, verify target engagement using methods like Western blotting for downstream phosphorylation or CETSA.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against its primary target and other kinases. This data is essential for designing experiments and interpreting results.

Target Kinase Inhibition Value (Ki or IC50) Assay Type Reference
Protein Kinase C (PKC)~11-15 µM (Ki)In vitro kinase assay
Positive Transcription Elongation Factor b (P-TEFb)Inhibition observedIn vitro kinase assay
Protein Kinase A (PKA)Less potent inhibition compared to PKCIn vitro kinase assay

Experimental Protocols

Protocol 1: Western Blot for Downstream Target Phosphorylation

This protocol verifies the on-target activity of this compound by measuring the phosphorylation of a known downstream substrate of PKC.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of a known PKC substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the PKC substrate to ensure equal loading.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to PKC within intact cells.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble PKC remaining by Western blotting or ELISA. Ligand-bound proteins are typically more thermally stable.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response This compound This compound This compound->PKC_active Inhibits (On-Target) Off_Target Off-Target Kinase This compound->Off_Target Inhibits (Off-Target) Off_Response Off-Target Effect Off_Target->Off_Response

Caption: On-target and off-target effects of this compound.

Experimental_Workflow start Start: Phenotype Observed with this compound dose_response 1. Dose-Response Curve start->dose_response check_ic50 Correlates with PKC IC50? dose_response->check_ic50 western 2. Western Blot for Downstream Target check_ic50->western Yes off_target Conclusion: Potential Off-Target Effect check_ic50->off_target No check_phospho Phosphorylation Inhibited? western->check_phospho cetsa 3. CETSA for Target Engagement check_phospho->cetsa Yes check_phospho->off_target No check_binding Direct Binding Confirmed? cetsa->check_binding rescue 4. Rescue Experiment with Resistant Mutant check_binding->rescue Yes check_binding->off_target No check_rescue Phenotype Reversed? rescue->check_rescue on_target Conclusion: High Confidence On-Target Effect check_rescue->on_target Yes check_rescue->off_target No

Caption: Workflow for validating on-target effects.

References

Technical Support Center: Addressing Sangivamycin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Sangivamycin in cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside analog that acts as a competitive inhibitor of ATP.[1] It has been shown to inhibit protein kinase C (PKC) and Positive Transcription Elonation Factor b (P-TEFb).[1][2] By inhibiting these kinases, this compound can disrupt various cellular processes, including signal transduction, gene transcription, and cell cycle regulation, leading to apoptosis in sensitive cancer cells.[2][3] It has also been found to suppress Erk1/2 and Akt signaling pathways.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific mechanisms of acquired resistance to this compound are not yet fully elucidated, resistance to other nucleoside analogs and kinase inhibitors can provide insights into potential mechanisms:

  • Alterations in Drug Transport: Changes in the expression or activity of nucleoside transporters can affect the intracellular concentration of this compound.

  • Metabolic Inactivation: Increased activity of enzymes that metabolize and inactivate this compound could reduce its efficacy.

  • Target Alteration: Mutations in the kinase domains of PKC or P-TEFb could prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can compensate for the inhibitory effects of this compound, promoting cell survival and proliferation.

  • Changes in Apoptotic Pathways: Alterations in the expression of pro- and anti-apoptotic proteins can make cells more resistant to apoptosis induced by this compound.

Q3: How can I develop a this compound-resistant cell line for my studies?

A common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug. This process selects for cells that can survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I am observing high variability in my cell viability assay results. What could be the cause?

Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Uneven cell seeding can lead to variability in cell numbers between wells.

  • Compound Solubility: this compound may precipitate at higher concentrations, leading to inaccurate dosing.

  • Assay Timing: The incubation time may not be optimal to observe a significant effect.

  • Cell Line Health: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity.

Refer to the "Troubleshooting Guides" section for detailed solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
SANG-RES-01 Decreased or no response to this compound treatment in a previously sensitive cell line. 1. Development of acquired resistance.2. Cell line contamination or misidentification.3. Degradation of this compound stock solution.1. Confirm resistance by determining the IC50 value and comparing it to the parental cell line. Perform molecular analyses to investigate resistance mechanisms.2. Authenticate the cell line using short tandem repeat (STR) profiling.3. Prepare a fresh stock solution of this compound and re-determine the IC50.
SANG-VIA-02 High variability between replicate wells in cell viability assays (e.g., MTT, CellTiter-Glo). 1. Inconsistent cell seeding.2. Edge effects on the microplate.3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Ensure complete solubilization of formazan crystals by thorough mixing.
SANG-IC50-03 Inconsistent IC50 values for this compound between experiments. 1. Variation in cell passage number.2. Differences in incubation time.3. Inaccurate serial dilutions.1. Use cells within a consistent and low passage number range for all experiments.2. Standardize the incubation time for all assays.3. Prepare fresh serial dilutions for each experiment and ensure accurate pipetting.
SANG-PREC-04 Precipitate observed in the culture medium after adding this compound. 1. Poor solubility of this compound at the tested concentration.2. Interaction with components of the culture medium.1. Visually inspect the wells after adding the drug. If precipitation is observed, consider using a lower concentration or a different solvent (ensure final solvent concentration is not toxic to cells).2. Test the solubility of this compound in the specific culture medium being used.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

The following table provides a summary of representative half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines. Note that these values can vary depending on the specific experimental conditions.

Cell LineCancer TypeIC50 (nM)Reference
HL60Acute Promyelocytic Leukemia20 - 400
MCF7Breast Cancer4.5 - 50
Vero E6Kidney Epithelial14 - 82
Calu-3Lung Cancer14 - 82
Caco-2Colorectal Adenocarcinoma14 - 82
Table 2: Hypothetical IC50 Comparison of this compound-Sensitive and -Resistant Cell Lines

This table illustrates how to present data comparing the IC50 values of a parental (sensitive) cell line and its derived this compound-resistant subline. The Resistance Factor (RF) is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive line.

Cell LineIC50 (nM)Resistance Factor (RF)
Parental Cell Line (Sensitive)50-
This compound-Resistant Subline50010

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol outlines the steps for generating a this compound-resistant cell line using the continuous exposure method.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the initial IC50 value.

  • Initial Drug Exposure:

    • Begin by treating the parental cells with a low concentration of this compound (e.g., IC10 to IC20).

    • Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the current concentration, gradually increase the concentration of this compound.

    • A stepwise increase of 1.5 to 2-fold is recommended.

    • At each step, monitor the cells for signs of recovery and proliferation.

  • Cryopreservation:

    • At each successful adaptation to a higher drug concentration, freeze down a stock of the cells. This creates a backup at various stages of resistance.

  • Establishment of a Stable Resistant Line:

    • Continue the dose escalation until the desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50 compared to the parental line).

    • Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration they are resistant to) to ensure the stability of the resistant phenotype.

  • Characterization of the Resistant Line:

    • Regularly determine the IC50 of the resistant cell line to monitor the level of resistance.

    • Perform further experiments to investigate the mechanisms of resistance (e.g., western blotting, gene expression analysis).

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method for assessing cell viability in response to this compound treatment.

Materials:

  • 96-well cell culture plates

  • Parental and this compound-resistant cells

  • Complete cell culture medium

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Sangivamycin_Resistance_Workflow cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Characterization start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial low_dose Treat with low dose (IC10-IC20) ic50_initial->low_dose escalate Gradually Increase This compound Concentration low_dose->escalate stable Establish Stable Resistant Cell Line escalate->stable cryo Cryopreserve at each stage escalate->cryo ic50_confirm Confirm Resistance (IC50 determination) stable->ic50_confirm molecular Molecular Analysis (Western, qPCR, etc.) ic50_confirm->molecular pathway Identify Altered Signaling Pathways molecular->pathway

Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.

Sangivamycin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->Erk Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the Erk and Akt signaling pathways, leading to reduced cell proliferation and survival.

References

Overcoming limitations of Sangivamycin in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming the limitations of Sangivamycin in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a nucleoside analog isolated from Streptomyces rimosus.[1] It functions as an adenosine (B11128) analog and has demonstrated broad-spectrum activity.[2][3] Its primary mechanisms of action include the inhibition of protein kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb), which contains cyclin-dependent kinase-9 (CDK9).[1][4] This inhibition can lead to the transcriptional repression of key oncogenes and induce apoptosis in cancer cells.[5] In virology, it gets incorporated into viral RNA, and its triphosphate form is thought to be a substrate for viral RNA-dependent RNA polymerase (RdRp).[3]

Q2: Why did this compound fail in early clinical trials for cancer? A Phase I clinical trial in the 1960s established the safety of this compound in human patients, and the maximum tolerated dose (MTD) was not reached.[6] However, the compound proved to be inactive against the cancers being studied, leading to a halt in its development as an anti-cancer monotherapy.[4][6] The limitation was a lack of efficacy, not a poor safety profile.[6]

Q3: Is this compound generally toxic in preclinical models? No, extensive historical data from 15 in vivo preclinical studies show that this compound is well-tolerated in multiple animal models, including mice, rats, dogs, and nonhuman primates.[6] It exhibits a favorable safety profile, with studies showing it does not induce phospholipidosis, mitochondrial toxicity, cardiotoxicity (KCNH2/hERG inhibition), or genotoxicity at effective antiviral concentrations.[2][6]

Q4: What are the known pharmacokinetic (PK) properties of this compound? In vitro ADME (absorption, distribution, metabolism, and excretion) studies show this compound has favorable drug properties.[6][7] It is highly soluble, is not metabolized by human or mouse liver microsomes, and has a low fraction of binding to plasma proteins.[2][6] However, some in vivo studies have noted a short serum half-life, which may have contributed to a lack of tumor response in certain xenograft models.[4] In contrast, other studies have highlighted a long tissue half-life, which is advantageous for antiviral applications.[6]

Q5: How can the efficacy of this compound be improved in preclinical cancer models? Given its historical lack of efficacy as a monotherapy, current strategies focus on two main areas:

  • Combination Therapy: Using this compound with other agents can produce synergistic or additive effects. For example, combining it with chemotherapy agents like gemcitabine (B846) may enhance its antitumor activity.[8]

  • Development of Analogs: Structurally related compounds, known as this compound-like molecules (SLMs), have been developed. SLM6, for instance, showed superior in vivo anti-myeloma activity compared to other CDK inhibitors by directly inhibiting CDK9.[1][5]

Q6: What is the rationale for using this compound as an antiviral agent? this compound has shown potent, low nanomolar activity against a wide range of viruses, including SARS-CoV-2 and its variants.[2][6][7] Its efficacy in antiviral assays is often greater than that of other nucleoside analogs like remdesivir.[2] When combined with remdesivir, it demonstrates an additive effect, suggesting a potential for combination therapy to lower the required dose of each drug and reduce potential side effects.[6][7]

Troubleshooting Guide

Problem: Low or inconsistent efficacy in in vivo animal models despite potent in vitro activity.

This is a common challenge in drug development. The workflow below provides a systematic approach to troubleshooting this issue with this compound.

Start Low In Vivo Efficacy Observed CheckPK 1. Assess Pharmacokinetics (PK) Is the drug reaching the target tissue at sufficient concentrations? Start->CheckPK CheckDose 2. Review Dosing Regimen Is the dose and frequency optimal? CheckPK->CheckDose Yes Sol_PK Solution: - Perform PK studies (plasma & tissue). - Consider formulation changes to  improve stability/delivery. CheckPK->Sol_PK No CheckModel 3. Evaluate Animal Model Is the model appropriate for the disease and mechanism of action? CheckDose->CheckModel Yes Sol_Dose Solution: - Perform dose-escalation (MTD) study. - Adjust dosing frequency based on  PK/PD data. CheckDose->Sol_Dose No CheckResistance 4. Investigate Resistance Are there intrinsic or acquired resistance mechanisms? CheckModel->CheckResistance Yes Sol_Model Solution: - Use orthotopic instead of subcutaneous models. - Consider genetically engineered mouse  models (GEMs) or PDX models. CheckModel->Sol_Model No Sol_Resistance Solution: - Explore combination therapy. - Test this compound analogs (SLMs). - Analyze biomarkers of response. CheckResistance->Sol_Resistance No/Unsure

Caption: Troubleshooting workflow for low in vivo efficacy.

  • Cause 1: Suboptimal Pharmacokinetics or Short Half-Life

    • Troubleshooting: Despite favorable in vitro ADME properties, this compound's half-life in vivo can be a limiting factor in some models.[4] It is crucial to perform pharmacokinetic studies in the specific animal model being used. Measure drug concentration in both plasma and the target tissue (e.g., tumor) over time to ensure adequate exposure.

  • Cause 2: Inadequate Dosing

    • Troubleshooting: The dose used may be too low or the dosing frequency insufficient to maintain a therapeutic concentration. Refer to published Maximum Tolerated Dose (MTD) data (see Table 1) as a starting point for designing a dose-ranging efficacy study.

  • Cause 3: Inappropriate Animal Model

    • Troubleshooting: A subcutaneous xenograft model may not fully replicate the complex tumor microenvironment.[9] Consider using orthotopic models, which involve implanting tumor cells in the corresponding organ, or patient-derived xenograft (PDX) models for a more clinically relevant context.[9][10]

  • Cause 4: Drug Resistance

    • Troubleshooting: The cancer cells may have intrinsic or acquired resistance to single-agent therapy. The most effective strategy to overcome this is combination therapy.[11] Combining this compound with agents that target different pathways can lead to synergistic tumor inhibition.[8] Alternatively, investigate more potent analogs like SLM6, which may overcome resistance mechanisms.[5]

Quantitative Data Summary

Table 1: Maximum Tolerated Doses (MTD) of this compound in Various Animal Models

Animal Model Dosing Regimen Tolerated Dose Total Dose Reference
Grivet Monkey 10 days 1.6 mg/kg/day 16 mg/kg [6]
Grivet Monkey 28 days 0.4 mg/kg/day 11.2 mg/kg [6]
Human (Cancer) Daily, 3x/week, or weekly Not specified 0.1–2.83 mg/kg [6]

Note: In the Phase I human trial, the MTD was not reached.[6]

Table 2: Summary of In Vitro ADME & Toxicity Profile for this compound

Parameter Result Conclusion Reference
Solubility Soluble up to 500 µM in PBS Favorable [6]
CYP Inhibition No significant effect on major CYP isoforms Low risk of drug-drug interactions [2][6]
Plasma Protein Binding Low fraction bound to plasma proteins High bioavailability [6]
Liver Microsome Stability Not metabolized by human or mouse liver microsomes High stability [2][6]
Cardiotoxicity (hERG) No effect at 10 µM Low risk of cardiotoxicity [2][6]

| Mutagenicity (AMES) | No evidence of mutagenicity up to 3.2 mM | Low risk of genotoxicity |[2][6] |

Key Experimental Protocols

Protocol 1: General Workflow for Evaluating Combination Therapy

This protocol outlines the steps to assess whether combining this compound with another agent (Drug X) enhances therapeutic efficacy.

A 1. In Vitro Screening - Determine IC50 for each drug alone. - Test fixed-ratio combinations. - Calculate Combination Index (CI). B 2. In Vivo Model Selection - Choose relevant model (e.g., PDX). - Establish tumors in host animals. A->B C 3. In Vivo Efficacy Study - Group 1: Vehicle Control - Group 2: this compound alone - Group 3: Drug X alone - Group 4: Combination Therapy B->C D 4. Endpoint Analysis - Monitor tumor volume and body weight. - Collect tumors for biomarker analysis  (e.g., apoptosis, proliferation markers). C->D E 5. Data Interpretation - Compare tumor growth inhibition (TGI)  between groups. - Assess toxicity. D->E

Caption: Workflow for a preclinical combination therapy study.

Methodology:

  • In Vitro Synergy:

    • Culture the target cancer cell line (e.g., RPMI-8226 for multiple myeloma).[1]

    • Treat cells with a dose range of this compound alone, Drug X alone, and a combination of both at a constant ratio.

    • After a set incubation period (e.g., 72 hours), assess cell viability using an MTS or CellTiter-Glo assay.

    • Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • In Vivo Efficacy:

    • Implant tumor cells into immunocompromised mice (e.g., NSG mice).[12]

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups.

    • Administer treatments as determined from single-agent MTD studies. For example, this compound could be administered via intraperitoneal (i.p.) injection.[6]

    • Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

    • At the end of the study, excise tumors for downstream analysis (e.g., Western blot, IHC) to confirm the on-target effects of the drug combination.

Protocol 2: Pharmacokinetic (PK) Study in Mice

  • Animal Dosing: Administer a single dose of this compound to CD-1 laboratory mice via the intended clinical route (e.g., i.p. injection at 60 mg/kg).[6]

  • Sample Collection: Collect blood samples via submandibular or saphenous vein bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-injection).

  • Plasma Preparation: Process blood to isolate plasma and store at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Signaling Pathway Visualization

This compound's Dual Inhibition Mechanism in Cancer

This compound exerts its anti-cancer effects through pleiotropic mechanisms, most notably by inhibiting Protein Kinase C (PKC) and the P-TEFb complex (CDK9/Cyclin T1).[1][4] This dual action disrupts downstream signaling essential for cancer cell survival and proliferation.

This compound's Dual Inhibition Pathway cluster_0 cluster_1 P-TEFb Pathway cluster_2 PKC Pathway This compound This compound PTEFb P-TEFb Complex (CDK9/Cyclin T1) This compound->PTEFb Inhibits PKC Protein Kinase C (PKC) This compound->PKC Inhibits PolII RNA Polymerase II PTEFb->PolII Phosphorylates Transcription Transcriptional Elongation PolII->Transcription Oncogenes Oncogenes (c-Myc, MCL1) Transcription->Oncogenes Survival Cell Proliferation & Survival Oncogenes->Survival DownstreamPKC Downstream Effectors PKC->DownstreamPKC Angiogenesis Angiogenesis & Metastasis DownstreamPKC->Angiogenesis

Caption: this compound inhibits both PKC and P-TEFb pathways.

References

Technical Support Center: Cell Line-Specific Responses to Sangivamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sangivamycin in pre-clinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of the key signaling pathways affected by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pyrrolopyrimidine nucleoside analog that functions as a competitive inhibitor of ATP.[1] Its primary mechanisms of action include the inhibition of Protein Kinase C (PKC) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] By targeting these kinases, this compound can modulate various cellular processes, including signal transduction, gene transcription, and cell cycle regulation.[1][2]

Q2: Does this compound exhibit the same effect across all cell lines?

A2: No, this compound demonstrates cell line-specific responses. For instance, it can induce growth arrest in drug-sensitive MCF7/wild type (WT) breast cancer cells, while causing significant apoptotic cell death in multidrug-resistant MCF7/adriamycin-resistant (ADR) cells.[3] Furthermore, it is well-tolerated in some normal cell lines while exhibiting cytostatic or cytotoxic effects in various cancer cell lines.[4]

Q3: What are the known downstream effects of this compound's inhibition of CDK9?

A3: As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription.[2] Inhibition of CDK9 by this compound can lead to the transcriptional repression of key oncogenes such as c-Myc and anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in susceptible cancer cells.[5]

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

A4: this compound has been shown to be well-tolerated in several normal cell lines, including normal pancreatic cells and human hepatocytes.[4] However, cytostatic effects can be observed at higher concentrations.[4] It is crucial to determine the therapeutic window for each specific cell line being investigated.

Q5: Can this compound be used in combination with other therapeutic agents?

A5: Yes, studies have shown that this compound can have additive effects when used in combination with other drugs, such as remdesivir (B604916) in the context of antiviral therapy.[4] This suggests potential for combination therapies in cancer treatment as well, though this needs to be evaluated on a case-by-case basis.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound treatment.

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability/cytotoxicity assays between replicates. - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Pipetting errors.- Cell clumping.- Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for adding cells and drug solutions.- Mix the plate gently by tapping after adding reagents.- Visually inspect wells for even cell distribution after seeding.
Unexpectedly low or no cytotoxic effect observed in a cancer cell line. - The cell line may be inherently resistant to this compound.- Suboptimal drug concentration or incubation time.- Degradation of this compound stock solution.- Test a wider range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours).- Verify the IC50 of this compound in a sensitive control cell line.- Prepare fresh this compound stock solutions and store them appropriately (aliquoted at -20°C or -80°C, protected from light).
Discrepancies between different viability assays (e.g., MTT vs. CellTiter-Glo). - Different assays measure different cellular parameters (metabolic activity vs. ATP levels).- this compound may have differential effects on cellular metabolism and ATP production.- Use multiple, mechanistically distinct viability assays to obtain a comprehensive understanding of the cellular response.- Consider a direct cytotoxicity assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay or a dye-exclusion assay (e.g., Trypan Blue or Propidium Iodide).[4]
Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). - Harvesting technique for adherent cells may induce membrane damage, leading to false positives.- Inappropriate compensation settings in flow cytometry.- Analysis of cells at a time point that is too early or too late to detect apoptosis.- Use a gentle cell detachment method for adherent cells (e.g., Accutase or brief trypsinization).- Always include single-stained controls to set up proper compensation.- Perform a time-course experiment to identify the optimal time point for apoptosis detection.
Weak or no signal for target proteins in Western blot analysis. - Insufficient protein loading.- Inefficient protein transfer.- Suboptimal antibody concentration or incubation conditions.- Target protein may not be expressed or modulated by this compound in the chosen cell line.- Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading.- Verify transfer efficiency using Ponceau S staining.- Optimize primary and secondary antibody concentrations and incubation times.- Include a positive control cell lysate known to express the target protein.

Data Presentation

This compound IC50 Values in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines as reported in the literature. Note that experimental conditions such as incubation time and assay method can influence these values.

Cell LineCancer TypeIC50 (nM)Incubation TimeAssay Method
Vero E6Kidney Epithelial (Monkey)34.348hHigh-Content Imaging
Caco-2Colorectal Adenocarcinoma~5096hHigh-Content Imaging
Calu-3Lung Adenocarcinoma60.672hHigh-Content Imaging
A549Lung CarcinomaNot specified72hCellTiter-Glo
HEK293TEmbryonic KidneyNot specified72hCellTiter-Glo
Huh-7Hepatocellular CarcinomaNot specified72hCellTiter-Glo
HepG2Hepatocellular CarcinomaNot specified72hCellTiter-Glo

Note: The IC50 values presented above are primarily from studies investigating the antiviral effects of this compound and may not directly reflect its anti-cancer potency. Researchers should determine the IC50 for their specific cancer cell lines of interest.[4]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)

This protocol is adapted for determining the viability of cells in response to this compound treatment.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined optimal duration.

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or brief trypsinization. For suspension cells, proceed to the next step.

    • Collect all cells, including the supernatant (which may contain apoptotic bodies and detached cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in the PKC and CDK9 signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PKC substrates, total PKC, phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, c-Myc, Mcl-1, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Protein Kinase C (PKC) Signaling Pathway Inhibition by this compound

PKC_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor plc PLC receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates substrates Downstream Substrates pkc->substrates phosphorylates This compound This compound This compound->pkc inhibits response Cellular Responses (Proliferation, Survival, etc.) substrates->response

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

CDK9-Mediated Transcriptional Elongation and its Inhibition by this compound

CDK9_Pathway dna Promoter Region of Gene rnapii_paused Paused RNA Polymerase II dna->rnapii_paused binds rnapii_elongating Elongating RNA Polymerase II rnapii_paused->rnapii_elongating release from pausing ptefb P-TEFb Complex (CDK9/Cyclin T1) ptefb->rnapii_paused phosphorylates Ser2 of CTD This compound This compound This compound->ptefb inhibits mrna mRNA Transcript (e.g., c-Myc, Mcl-1) rnapii_elongating->mrna transcribes apoptosis Apoptosis mrna->apoptosis downregulation leads to

Caption: this compound inhibits CDK9, preventing transcriptional elongation of anti-apoptotic genes.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow start Start: Select Cell Lines culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assays (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (PKC & CDK9 Pathways) treatment->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data conclusion Conclusion: Cell Line-Specific Responses data->conclusion

Caption: A generalized workflow for investigating cell line-specific responses to this compound.

References

Technical Support Center: Mitigating Sangivamycin-induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Sangivamycin. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help mitigate this compound-induced cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a nucleoside analogue, primarily induces cytotoxicity through the inhibition of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth and proliferation.[1] This inhibition can lead to the induction of apoptosis (programmed cell death). Additionally, this compound can interfere with the synthesis of DNA and RNA, contributing to its cytotoxic effects, particularly in rapidly dividing cells.[2]

Q2: Why does this compound exhibit toxicity in normal proliferating cells?

A2: this compound's cytotoxic action is linked to its inhibition of fundamental cellular processes like signal transduction and nucleic acid synthesis.[2][3] As a result, it can affect any rapidly dividing cell, not just cancerous ones. This lack of absolute specificity can lead to off-target toxicity in normal proliferating cells, such as those in epithelial tissues or hematopoietic progenitors. However, studies have shown that this compound is often better tolerated in normal cells compared to cancer cells, with cytotoxic effects appearing at higher concentrations.[4][5]

Q3: What are the observable signs of this compound-induced cytotoxicity in normal cell cultures?

A3: Common indicators of cytotoxicity in normal cell cultures include:

  • A noticeable decrease in cell viability and proliferation rates.

  • Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.

  • Increased presence of floating cells in the culture medium.

  • Positive staining for apoptotic markers like Annexin V.

Q4: Is the cytotoxic effect of this compound reversible?

A4: The reversibility of this compound's effects depends on the concentration and duration of exposure. At lower concentrations or with shorter treatment times, washing out the compound and replacing it with fresh medium may allow for cellular recovery. However, once a cell is committed to the apoptotic pathway, the process is generally irreversible.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in normal control cell lines.

  • Possible Cause: The concentration of this compound is too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.

  • Troubleshooting Steps:

    • Determine the CC50 (50% cytotoxic concentration) for your normal cell line. This is a critical first step. Perform a dose-response experiment to identify the concentration of this compound that reduces the viability of your normal cells by 50%.

    • Compare the CC50 of the normal cell line to the IC50 (50% inhibitory concentration) of your cancer cell line. An ideal therapeutic window exists when the IC50 for the cancer cells is significantly lower than the CC50 for the normal cells.

    • Adjust the experimental concentration. Use a concentration of this compound that is effective against the cancer cells while remaining below the cytotoxic threshold for the normal cells.

Issue 2: Difficulty establishing a therapeutic window between cancer and normal cells.

  • Possible Cause: The cancer and normal cell lines used have similar sensitivities to this compound.

  • Troubleshooting Strategies:

    • Employ a "Cyclotherapy" Approach: This strategy involves transiently arresting the cell cycle of normal cells, making them less susceptible to cell-cycle-dependent cytotoxic agents like this compound.

      • Pre-treat normal cells with a CDK4/6 inhibitor (e.g., Palbociclib) to induce a temporary G1 cell cycle arrest.[6][7] Cancer cells with defects in the pRb pathway may not arrest in response to CDK4/6 inhibition, thus remaining sensitive to this compound.[6]

    • Combination with Cytoprotective Agents: Explore the co-administration of agents that may protect normal cells from oxidative stress, which can be a component of chemotherapy-induced damage. N-acetylcysteine (NAC) is an antioxidant that has been shown to have cytoprotective effects in various models.[8][9][10]

Issue 3: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Variability in experimental procedures.

  • Troubleshooting Steps:

    • Ensure consistent cell seeding density. Variations in starting cell numbers can significantly impact the results of viability assays.

    • Verify the quality and concentration of this compound. Use a reliable source for the compound and prepare fresh dilutions for each experiment.

    • Standardize incubation times. Adhere to consistent treatment durations across all experiments.

    • Use appropriate controls. Always include untreated control cells and vehicle-only control cells.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 / CC50 (µM)Reference
Vero E6Normal KidneyCC50: ~0.617[3]
HEK293TNormal KidneyCC50: >10[4]
Calu-3Normal LungCC50: >5[3]
Caco-2Normal ColonCC50: >5[3]
MCF7/WTBreast CancerGrowth Arrest[11]
MCF7/ADRBreast Cancer (Resistant)Apoptosis Inducing[11]
A549Lung CancerG2 Phase Arrest
PEL cell linesPrimary Effusion LymphomaDecreased Viability[12]

Note: IC50/CC50 values can vary depending on the assay method and experimental conditions.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is for assessing the cytotoxic effect of this compound on both normal and cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cell lines of interest (normal and cancer)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the CC50 or IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell lines of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][2][4][11]

Protocol 3: Western Blot Analysis of p53 and PKC Pathway Proteins

This protocol is for examining the effect of this compound on key proteins in the apoptosis and PKC signaling pathways.

Materials:

  • Cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-PKC, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[5][14][15][16][17]

Visualizations

Signaling Pathways and Experimental Workflows

Sangivamycin_Mechanism cluster_input Input cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits DNA_RNA_Synth DNA/RNA Synthesis This compound->DNA_RNA_Synth Inhibits Signal_Transduction Altered Signal Transduction PKC->Signal_Transduction Regulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_RNA_Synth->Cell_Cycle_Arrest Contributes to Apoptosis Apoptosis Signal_Transduction->Apoptosis Leads to

Caption: Mechanism of Action for this compound.

Cyclotherapy_Workflow cluster_cell_lines Cell Lines cluster_treatment Treatment Protocol cluster_outcome Expected Outcome Normal_Cells Normal Cells CDK46_Inhibitor Pre-treat with CDK4/6 Inhibitor Normal_Cells->CDK46_Inhibitor Cancer_Cells Cancer Cells No_Arrest No G1 Arrest (defective pRb pathway) Cancer_Cells->No_Arrest G1_Arrest G1 Cell Cycle Arrest CDK46_Inhibitor->G1_Arrest Sangivamycin_Treatment Treat with this compound Protected Protected from Cytotoxicity Sangivamycin_Treatment->Protected Cytotoxicity Cytotoxicity/ Apoptosis Sangivamycin_Treatment->Cytotoxicity G1_Arrest->Sangivamycin_Treatment No_Arrest->Sangivamycin_Treatment

Caption: Cyclotherapy experimental workflow.

Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 PKC_delta PKCδ Activation This compound->PKC_delta Mitochondria Mitochondria p53->Mitochondria JNK JNK Activation PKC_delta->JNK JNK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptotic pathway.

References

Technical Support Center: Adjusting Sangivamycin Dosage in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Sangivamycin dosage in combination therapy for cancer research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nucleoside analog that acts as a competitive inhibitor of ATP, targeting key cellular kinases. It is a known potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2][3] Its inhibition of PKC makes it a molecule of interest for cancer therapy.[1][2] Additionally, studies on its analog, Toyocamycin, suggest it may also act as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation.

Q2: What is the rationale for using this compound in combination therapy?

A2: The primary goal of combination therapy in cancer treatment is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can lead to several advantages, including:

  • Increased efficacy: Targeting multiple pathways simultaneously can be more effective in killing cancer cells and overcoming resistance.

  • Dose reduction: Synergistic interactions may allow for the use of lower doses of each drug, thereby reducing dose-limiting toxicities.

  • Overcoming drug resistance: Cancer cells can develop resistance to single-agent therapies. Combination therapy can target redundant survival pathways, making it harder for resistance to emerge.

Preclinical data on PKC inhibitors, like this compound, suggest they can modulate drug resistance and act synergistically with conventional cytotoxic drugs.

Q3: How can I determine if the combination of this compound with another drug is synergistic, additive, or antagonistic?

A3: The most widely accepted method is the Chou-Talalay method, which calculates a Combination Index (CI). The CI provides a quantitative measure of the interaction between two or more drugs. The interpretation of the CI value is as follows:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software is available to calculate the CI from experimental data. Another common method is isobologram analysis, which provides a graphical representation of the interaction.

Troubleshooting Guides

Problem: I am not observing a synergistic effect between this compound and my compound of interest.

  • Incorrect Dosage Range: Ensure that you have determined the individual dose-response curves and IC50 values for both this compound and the combination drug in your specific cell line. The synergistic effect is often concentration-dependent.

  • Suboptimal Drug Ratio: The ratio of the two drugs in a combination is critical. A fixed-ratio experimental design (e.g., based on the ratio of their IC50 values) is often a good starting point. However, you may need to test multiple ratios to find the optimal synergistic combination.

  • Cell Line Specificity: The synergistic effect of a drug combination can be highly cell line-dependent. A combination that is synergistic in one cell line may be additive or even antagonistic in another.

  • Experimental Variability: Ensure your experimental setup is consistent and that you have included appropriate controls. High variability in your data can obscure a true synergistic effect.

Problem: I am observing increased toxicity in my combination therapy experiments.

  • Dose Reduction is Key: A key advantage of synergistic combinations is the ability to reduce the doses of the individual agents while maintaining or enhancing efficacy. If you observe high toxicity, it is crucial to lower the concentrations of both this compound and the other drug.

  • Scheduling of Drug Administration: The timing of drug administration (sequential vs. concurrent) can significantly impact both efficacy and toxicity. Experiment with different schedules to identify a regimen with an optimal therapeutic window.

Quantitative Data Summary

While specific quantitative data for this compound in combination with anti-cancer agents is limited in publicly available literature, the following table presents preclinical data for its analog, Toyocamycin, in a human multiple myeloma xenograft model. This data is for illustrative purposes to demonstrate the potential for in-vivo efficacy of this class of compounds in combination therapy.

Disclaimer: The following data is for Toyocamycin, an analog of this compound, and should be considered as a proxy. Researchers should generate their own dose-response data for this compound in their specific experimental models.

Table 1: In-vivo Antitumor Activity of Toyocamycin Alone and in Combination with Bortezomib in a Human Multiple Myeloma Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (Day 15)
Untreated Control5% TraubenzuckerBaseline
Bortezomib1.0 mg/kg (twice a week)Reduced
Toyocamycin1.0 mg/kg (once a week)Reduced
Toyocamycin + Bortezomib0.5 mg/kg Toyocamycin (once a week) + 0.5 mg/kg Bortezomib (twice a week)Significantly Reduced

Note: "Reduced" and "Significantly Reduced" are qualitative descriptions from the source. For precise quantitative analysis, refer to the original publication.

Experimental Protocols

Determining Single-Agent IC50 Values using a Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and combination drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that allows for a measurable effect on cell viability (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability (relative to the vehicle control) against the drug concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Synergy Analysis using the Chou-Talalay Method (Fixed-Ratio Design)

Procedure:

  • Determine IC50 values: Determine the IC50 values for this compound (IC50,S) and the combination drug (IC50,C) individually as described above.

  • Prepare Drug Combinations: Prepare a stock solution of the drug combination where the ratio of this compound to the combination drug is fixed at the ratio of their IC50 values (IC50,S : IC50,C).

  • Dose-Response of the Combination: Perform a cytotoxicity assay with serial dilutions of the fixed-ratio combination stock.

  • Data Analysis:

    • For each drug alone and for the combination, determine the dose required to produce different levels of effect (e.g., 50%, 75%, 90% inhibition).

    • Use these values to calculate the Combination Index (CI) at each effect level using specialized software or the following formula for a two-drug combination: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce x% effect.

      • (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce x% effect.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by this compound in combination with a PI3K/mTOR inhibitor.

Sangivamycin_Combination_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT PKC PKC mTORC2->PKC PKC->RAF Activates This compound This compound This compound->PKC Inhibits PI3K_mTOR_Inhibitor PI3K/mTOR Inhibitor PI3K_mTOR_Inhibitor->PI3K Inhibits PI3K_mTOR_Inhibitor->mTORC1 Inhibits PI3K_mTOR_Inhibitor->mTORC2 Inhibits

Caption: this compound and PI3K/mTOR inhibitor signaling pathways.

Experimental Workflow Diagram

Synergy_Analysis_Workflow cluster_0 Phase 1: Single Agent Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Data Interpretation A1 Determine IC50 of This compound B1 Perform Cytotoxicity Assay with Fixed-Ratio Combination A1->B1 A2 Determine IC50 of Combination Drug A2->B1 C1 Calculate Combination Index (CI) (Chou-Talalay Method) B1->C1 C2 Determine Synergy, Additivity, or Antagonism C1->C2

Caption: Workflow for determining drug synergy.

References

Interpreting unexpected results in Sangivamycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sangivamycin. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nucleoside analogue that acts as a potent inhibitor of Protein Kinase C (PKC).[1][2] It functions as a competitive inhibitor with respect to ATP, meaning it competes with ATP for binding to the kinase domain of PKC.[1] Unlike some other kinase inhibitors, this compound's inhibitory action is not affected by the presence of lipid or detergent cofactors.[1] It has also been shown to inhibit other kinases, such as Positive Transcription Elongation Factor b (P-TEFb).[3]

Q2: Is this compound cytotoxic to all cell types?

No, this compound exhibits selective cytotoxicity. It has been shown to induce apoptosis in various cancer cell lines, including pancreatic cancer cells and breast cancer MCF-AR cells. However, it is generally well-tolerated by normal, non-cancerous cells, where it may have cytostatic effects at higher concentrations.

Q3: What are the known off-target effects of this compound?

Besides its primary target, PKC, this compound is known to inhibit other kinases, most notably P-TEFb, which is involved in regulating gene transcription. This inhibition of P-TEFb can lead to a decrease in the phosphorylation of RNA Polymerase II. Researchers should be aware of these additional activities as they can contribute to the overall cellular effects observed.

Q4: Can this compound be used in combination with other drugs?

Yes, studies have shown that this compound can be used in combination with other therapeutic agents. For example, in antiviral research against SARS-CoV-2, this compound has an additive effect when combined with Remdesivir, another nucleoside analog. This suggests that it does not antagonize the mechanism of Remdesivir.

Troubleshooting Guide

This guide addresses specific unexpected results you might encounter during your this compound experiments.

Issue 1: No or Low Cytotoxicity Observed in Cancer Cell Lines

Unexpected Result: You are treating a cancer cell line known to be sensitive to this compound, but you observe minimal or no decrease in cell viability.

Possible Cause Troubleshooting Step
Cell Line Resistance Confirm the expression and activity of Protein Kinase C in your specific cancer cell line. Some cell lines may have mutations or altered signaling pathways that confer resistance.
Incorrect Assay Endpoint The incubation time with this compound may be too short to induce a measurable cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Assay Insensitivity The chosen viability assay may not be sensitive enough. Consider switching to a more sensitive method, such as an ATP-based luminescent assay, which is a direct measure of metabolically active cells.
Compound Inactivity Ensure the this compound stock solution is properly prepared and stored. Avoid multiple freeze-thaw cycles. Test the compound on a sensitive positive control cell line to confirm its activity.
Issue 2: High Variability in Cytotoxicity Assay Results

Unexpected Result: You are observing significant well-to-well or experiment-to-experiment variability in your cytotoxicity assays.

Possible Cause Troubleshooting Step
Edge Effects The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent seeding technique. Variations in initial cell number will lead to variable results.
Incomplete Compound Solubilization Ensure this compound is fully dissolved in the solvent and then properly diluted in the culture medium. Precipitated compound will lead to inconsistent concentrations across wells.
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism and response to treatments.
Issue 3: Discrepancy Between Cytotoxicity and Target Inhibition

Unexpected Result: You observe potent inhibition of PKC activity at a certain concentration of this compound, but this does not correlate with the expected level of cell death.

Possible Cause Troubleshooting Step
Cytostatic vs. Cytotoxic Effects At lower concentrations, this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death). Use an assay that can distinguish between these two effects, such as a cell cycle analysis or a real-time cell proliferation assay.
Activation of Compensatory Pathways Inhibition of PKC may lead to the activation of alternative survival pathways in the cancer cells. Investigate other relevant signaling pathways that might be compensating for the loss of PKC activity.
Off-Target Effects The observed phenotype may be a result of this compound's effect on other targets like P-TEFb. Correlate the observed phenotype with the inhibition of multiple known targets.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
  • Reaction Setup: In a microplate, prepare a reaction mixture containing purified PKC enzyme, a suitable substrate (e.g., a specific peptide), and the lipid cofactors phosphatidylserine (B164497) and diacylglycerol in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).

  • Quantify Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated phosphate (B84403) using a scintillation counter or by autoradiography.

  • Data Analysis: Determine the IC50 value of this compound for PKC inhibition.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts related to this compound experiments.

Sangivamycin_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ADP ADP PKC->ADP Substrate Substrate Proteins PKC->Substrate Phosphorylates This compound This compound This compound->PKC Inhibits (ATP-competitive) ATP ATP ATP->PKC pSubstrate Phosphorylated Substrates Substrate->pSubstrate Cellular_Response Cellular Responses (Proliferation, Survival, etc.) pSubstrate->Cellular_Response Leads to

Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.

Sangivamycin_PTEFb_Pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/CycT1) RNAPII RNA Polymerase II (RNAPII-CTD) PTEFb->RNAPII Phosphorylates ADP ADP PTEFb->ADP pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription_Elongation Transcriptional Elongation pRNAPII->Transcription_Elongation Promotes This compound This compound This compound->PTEFb Inhibits ATP ATP ATP->PTEFb

Caption: Off-target effect of this compound on the P-TEFb pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Cytotoxicity) Check1 Verify Compound Activity (Positive Control) Start->Check1 Check2 Review Experimental Parameters Check1->Check2 Passes Action1 Prepare Fresh Stock Re-test on Control Check1->Action1 Fails Check3 Assess Cell Line Characteristics Check2->Check3 Optimal Action2 Optimize Incubation Time & Seeding Density Check2->Action2 Sub-optimal Action3 Confirm Target Expression Test for Mycoplasma Check3->Action3 Unknown End Problem Resolved Check3->End Known & Validated Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

Sangivamycin and Remdesivir: A Comparative Guide to their Antiviral Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antiviral mechanisms of action of two nucleoside analogs, sangivamycin (B1680759) and remdesivir (B604916). Both compounds have demonstrated potent antiviral activity, particularly against coronaviruses such as SARS-CoV-2. This document summarizes their performance based on available experimental data, details their distinct molecular interactions, and provides representative experimental protocols for their evaluation.

At a Glance: Key Performance Metrics

The antiviral efficacy of this compound and remdesivir has been evaluated in various cell-based assays against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

CompoundVirus IsolateCell LineIC50 (nM)Cytotoxicity (CC50, nM)Selectivity Index (SI = CC50/IC50)
This compound SARS-CoV-2 (WA1)Vero E680>10,000>125
Calu-379>10,000>127
SARS-CoV-2 (Delta)Vero E6/TMPRSS280Not ReportedNot Reported
Calu-379Not ReportedNot Reported
Remdesivir SARS-CoV-2 (WA1)Vero E65461>10,000>1.8
Calu-32912>10,000>3.4
SARS-CoV-2 (Delta)Vero E6/TMPRSS25461Not ReportedNot Reported
Calu-32912Not ReportedNot Reported

Data compiled from studies on SARS-CoV-2.[1]

Mechanism of Action: A Tale of Two Nucleoside Analogs

Both this compound and remdesivir are nucleoside analogs that interfere with viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). However, their precise mechanisms of inhibition differ significantly.

Remdesivir: A Delayed Chain Terminator

Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) analog.[1][2] It is designed to efficiently penetrate host cells, where it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[1][2] RDV-TP mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. The key feature of remdesivir's mechanism is delayed chain termination . After the incorporation of RDV-TP, the RdRp can add a few more nucleotides before RNA synthesis is halted. This stalling of the polymerase complex effectively prevents the successful replication of the viral genome.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir Remdesivir (Prodrug) Metabolism Cellular Kinases Remdesivir->Metabolism Enters cell RDV_TP Remdesivir Triphosphate (RDV-TP) Metabolism->RDV_TP Phosphorylation RdRp Viral RdRp RDV_TP->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation of RDV-TP Termination Delayed Chain Termination Nascent_RNA->Termination Replication stalls after a few more bases

Caption: Remdesivir's mechanism of action.

This compound: A Non-Obligate Chain Terminator with Broader Activity

This compound is also an adenosine analog. Like remdesivir, it is converted to its active triphosphate form (this compound triphosphate or STP) within the host cell. STP is also incorporated into the growing viral RNA chain by the RdRp. However, unlike remdesivir, the incorporation of this compound does not cause immediate or delayed chain termination. The precise antiviral mechanism following its incorporation is still under investigation but may involve disrupting the function of the newly synthesized viral RNA or interfering with other viral or host processes essential for replication.

Furthermore, this compound has been shown to inhibit cellular kinases, notably protein kinase C (PKC). This inhibition of host cell kinases represents a distinct mechanism that could contribute to its antiviral and anticancer properties by modulating cellular signaling pathways that the virus may depend on for its life cycle.

Sangivamycin_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Metabolism Cellular Kinases This compound->Metabolism Enters cell PKC Protein Kinase C (PKC) This compound->PKC Inhibition STP This compound Triphosphate (STP) Metabolism->STP Phosphorylation RdRp Viral RdRp STP->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA_S This compound-containing Viral RNA RdRp->Nascent_RNA_S Incorporation of STP (No termination) Disruption Functional Disruption of Viral RNA/Processes Nascent_RNA_S->Disruption

Caption: this compound's dual mechanism of action.

Experimental Protocols

The following are representative protocols for assessing the antiviral activity and mechanism of action of compounds like this compound and remdesivir.

Cell-Based Antiviral Activity Assay (CPE Inhibition Assay)

This assay determines the concentration of a compound required to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cells (e.g., Vero E6, Calu-3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds (this compound, Remdesivir)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.

  • Treatment: Once the cells are confluent, remove the growth medium and add the diluted compounds to the respective wells in triplicate. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except for the "cells only" control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the viral RdRp.

Materials:

  • Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Active triphosphate forms of the inhibitors (e.g., RDV-TP, STP)

  • Reaction buffer

  • Detection system (e.g., fluorescently labeled rNTPs, gel electrophoresis with radiolabeled nucleotides)

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template-primer, and the test compound (in its active triphosphate form) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme complex.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Detection and Quantification:

    • For fluorescent assays: Measure the incorporation of a fluorescently labeled rNTP into the RNA product using a plate reader.

    • For gel-based assays: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the products by autoradiography (if using radiolabeled rNTPs) or fluorescence imaging.

  • Data Analysis: Quantify the amount of RNA product synthesized at each inhibitor concentration. Calculate the percentage of RdRp inhibition relative to a no-inhibitor control. Determine the IC50 value for the inhibition of the RdRp enzyme.

Conclusion

Both this compound and remdesivir are promising antiviral agents that target the viral RdRp. Remdesivir acts as a delayed chain terminator, providing a clear mechanism for halting viral replication. This compound, while also incorporated into viral RNA, does not cause chain termination and may exert its antiviral effects through a different post-incorporation mechanism, potentially supplemented by its inhibition of host cell kinases. The higher potency of this compound observed in some in vitro studies highlights its potential as a strong candidate for further antiviral drug development. The experimental protocols provided here serve as a foundation for the continued investigation and comparison of these and other novel antiviral compounds.

References

Sangivamycin: A Promising Candidate Against Remdesivir-Resistant Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ROCHESTER, NY – As the challenge of antiviral drug resistance grows, new research highlights the potential of sangivamycin (B1680759), a nucleoside analog, to effectively combat viral strains that have developed resistance to remdesivir (B604916). While direct comparative studies on resistant strains are emerging, existing data on this compound's mechanism of action and superior in vitro efficacy against various viruses, including SARS-CoV-2, suggest it could be a valuable alternative or complementary therapy. This guide provides a comprehensive comparison of this compound and remdesivir, focusing on their efficacy, mechanisms of action, and the implications for overcoming remdesivir resistance.

Executive Summary

Remdesivir, a cornerstone of antiviral therapy for severe viral infections like COVID-19, is facing the growing threat of resistance. This resistance primarily arises from mutations in the viral RNA-dependent RNA polymerase (RdRp), the enzyme that both remdesivir and this compound target. However, this compound exhibits a distinct mechanism of action and has demonstrated significantly higher potency against multiple SARS-CoV-2 variants in preclinical studies. These findings position this compound as a strong candidate to address the clinical challenge of remdesivir-resistant viral strains.

Comparative Efficacy of this compound and Remdesivir

In vitro studies have consistently shown that this compound is more potent than remdesivir in inhibiting the replication of SARS-CoV-2.[1][2][3][4] this compound has demonstrated lower half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values across different cell lines, including Vero E6 and Calu-3 cells.[1]

For instance, in Vero E6 cells, this compound's IC50 and IC90 values were found to be 66- and 55-fold lower than those of remdesivir, respectively. This superior potency extends to various SARS-CoV-2 variants, including the Delta variant.

Table 1: In Vitro Efficacy of this compound vs. Remdesivir against SARS-CoV-2

Cell LineVirus VariantMetricThis compound (nM)Remdesivir (nM)Fold Difference
Vero E6WA1IC5034.3226066x
IC9063.9350055x
Calu-3WA1IC5060.6450074x
IC90190.3820043x
Vero E6/TMPRSS2DeltaIC5080>1000>12.5x
Calu-3DeltaIC5079>1000>12.7x

Data compiled from Bennett et al., JCI Insight, 2022.

Understanding Remdesivir Resistance

Remdesivir resistance in viruses like SARS-CoV-2 and Ebola virus is primarily linked to mutations in the viral RNA-dependent RNA polymerase (RdRp). These mutations can interfere with the incorporation of the active form of remdesivir (remdesivir triphosphate) into the growing viral RNA chain or enhance its removal.

For example, a single amino acid substitution, F548S, in the Ebola virus polymerase has been shown to confer reduced susceptibility to remdesivir. In SARS-CoV-2, in vitro studies have identified mutations like V166L in the nsp12 protein (the RdRp) that lead to a modest increase in the EC50 of remdesivir.

Remdesivir_Resistance cluster_virus Viral Replication cluster_drug Antiviral Action Wild_Type_Virus Wild-Type Virus Inhibition Inhibition of RdRp Wild_Type_Virus->Inhibition susceptible to Resistant_Virus Remdesivir-Resistant Virus (e.g., V166L mutation) Reduced_Inhibition Reduced Inhibition of RdRp Resistant_Virus->Reduced_Inhibition partially resistant to Remdesivir Remdesivir Remdesivir->Inhibition Remdesivir->Reduced_Inhibition Sangivamycin_MOA This compound This compound STP This compound Triphosphate (STP) This compound->STP metabolized to Incorporation Incorporation into Viral RNA STP->Incorporation RdRp Viral RNA-dependent RNA polymerase (RdRp) RdRp->Incorporation catalyzes Viral_RNA Viral RNA Synthesis Viral_RNA->Incorporation Disruption Disruption of Viral Processes Incorporation->Disruption Antiviral_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plates Start->Seed_Cells Prepare_Compound 2. Prepare Serial Dilutions of Antiviral Compound Seed_Cells->Prepare_Compound Infect_and_Treat 3. Infect Cells with Virus and Add Compound Prepare_Compound->Infect_and_Treat Incubate 4. Incubate for 24-72h Infect_and_Treat->Incubate Quantify_Virus 5. Quantify Viral Replication (e.g., RT-qPCR, Plaque Assay) Incubate->Quantify_Virus Assess_Cytotoxicity 6. Assess Cell Viability (e.g., CellTiter-Glo) Incubate->Assess_Cytotoxicity Analyze_Data 7. Calculate IC50 and CC50 Quantify_Virus->Analyze_Data Assess_Cytotoxicity->Analyze_Data End End Analyze_Data->End

References

Validating the Anti-Cancer Efficacy of Sangivamycin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-cancer effects of Sangivamycin against other therapeutic alternatives. The following sections detail supporting experimental data, comprehensive methodologies for key experiments, and visualizations of relevant biological pathways.

Executive Summary

This compound, a pyrrolopyrimidine antibiotic, has demonstrated significant anti-cancer properties in various preclinical in vivo models. Its primary mechanism of action involves the inhibition of key cellular kinases, including Protein Kinase C (PKC) and Cyclin-Dependent Kinase 9 (CDK9), leading to cell cycle arrest and apoptosis. This guide synthesizes findings from in vivo studies in pancreatic cancer, multiple myeloma, and breast cancer models, offering a comparative analysis with other agents such as flavopiridol (B1662207) and doxorubicin (B1662922). The data presented herein underscores the potential of this compound as a potent anti-neoplastic agent and provides a foundation for further clinical investigation.

Pancreatic Cancer: Orthotopic Tumor Models

In preclinical models of pancreatic ductal adenocarcinoma (PDA), this compound has shown significant efficacy in reducing tumor burden.

Comparative Efficacy of this compound in an Orthotopic PDA Model
Treatment GroupMean Tumor Weight Reduction (%)Mean Tumor Volume Reduction (%)Proliferating Cells (Ki67+) Reduction (%)Apoptotic Cells (Cleaved Caspase-3+) Increase
This compound ~50%~70%~50%Statistically Significant Increase
Vehicle Control ----

Data synthesized from a study on orthotopically-implanted Panc1 cells in mice.[1]

Experimental Protocol: Orthotopic Pancreatic Cancer Model

This protocol outlines the methodology for establishing and treating an orthotopic pancreatic cancer model in mice.

  • Cell Culture: Human pancreatic cancer cell lines (e.g., Panc1) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent graft rejection.[2]

  • Orthotopic Implantation:

    • Mice are anesthetized, and a small abdominal incision is made to expose the pancreas.[3][4]

    • A suspension of pancreatic cancer cells (e.g., 1 x 10^6 cells in Matrigel) is injected into the pancreatic parenchyma.[5]

    • The abdominal wall and skin are then sutured.

  • Tumor Growth Monitoring: Tumor development is monitored non-invasively using methods like ultrasound imaging.

  • Treatment Regimen:

    • Once tumors are established (e.g., day 10 post-implantation), mice are randomized into treatment and control groups.

    • This compound (e.g., 1.6 mg/kg body weight) or a vehicle control is administered, often via intraperitoneal (IP) injection, on a set schedule (e.g., every other day for two weeks).

  • Endpoint Analysis:

    • At the end of the study period, mice are euthanized, and tumors are excised.

    • Tumor weight and volume are measured.

    • Tumor tissue is processed for histological analysis, including immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).

Signaling Pathway: this compound in Pancreatic Cancer

G This compound This compound PKC Protein Kinase C (PKC) This compound->PKC inhibits Haspin_Kinase Haspin Kinase This compound->Haspin_Kinase inhibits Apoptosis Apoptosis PKC->Apoptosis promotes Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 phosphorylates (pT3) Survivin Survivin Histone_H3->Survivin regulates Survivin->Apoptosis inhibits

Caption: this compound-induced signaling cascade in pancreatic cancer.

Multiple Myeloma: Xenograft Models

A this compound-like molecule, SLM6, has demonstrated superior anti-myeloma activity in vivo when compared to the CDK inhibitor flavopiridol.

Comparative Efficacy of SLM6 vs. Flavopiridol in a Multiple Myeloma Xenograft Model
Treatment GroupTumor Growth InhibitionApoptosis InductionKey Molecular Target
SLM6 Significant inhibitionSignificant inductionCDK9
Flavopiridol Less effective than SLM6Induces apoptosisPan-CDK inhibitor
Vehicle Control ---

Data based on studies using NCI-H929 subcutaneous xenografts in SCID mice.

Experimental Protocol: Multiple Myeloma Xenograft Model

This protocol details the establishment and treatment of a subcutaneous multiple myeloma xenograft model.

  • Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929) are maintained in appropriate culture conditions.

  • Animal Model: Immunodeficient mice, such as Severe Combined Immunodeficient (SCID) mice, are utilized.

  • Xenograft Implantation:

    • A suspension of multiple myeloma cells is prepared.

    • The cell suspension is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration:

    • Once tumors reach a specified size, mice are randomized into treatment groups.

    • SLM6, flavopiridol, or a vehicle control is administered to the respective groups, typically via intraperitoneal injection.

  • Efficacy Assessment:

    • Tumor growth is monitored throughout the study.

Signaling Pathway: SLM6 in Multiple Myeloma

G SLM6 SLM6 (this compound-like) CDK9 CDK9 SLM6->CDK9 inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription initiates Oncogenes Oncogenes (c-Myc, Cyclin D1, Mcl-1) Apoptosis Apoptosis Oncogenes->Apoptosis inhibits Transcription->Oncogenes expresses

Caption: SLM6 mechanism of action in multiple myeloma.

Breast Cancer: Xenograft Models

While direct in vivo comparative studies of this compound against standard-of-care agents like doxorubicin in breast cancer are not as extensively documented in readily available literature, the known mechanisms of action allow for a logical comparison. This compound has been shown to induce apoptosis in adriamycin (doxorubicin)-resistant breast cancer cells.

Conceptual Comparison: this compound vs. Doxorubicin in Breast Cancer
FeatureThis compoundDoxorubicin
Primary Mechanism PKC and CDK9 inhibitionDNA intercalation and topoisomerase II inhibition
Effect on Resistant Cells Induces apoptosis in doxorubicin-resistant cellsEfficacy is reduced in resistant cells
Cell Cycle Arrest G2/M phase arrestG2/M phase arrest
Experimental Protocol: Orthotopic Breast Cancer Xenograft Model

This protocol provides a general framework for an orthotopic breast cancer xenograft study.

  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) are used.

  • Animal Models: Immunodeficient mice (e.g., NSG mice) are suitable hosts.

  • Orthotopic Injection:

    • Mice are anesthetized.

    • A small incision is made to expose the mammary fat pad.

    • A suspension of breast cancer cells is injected into the mammary fat pad.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements.

  • Therapeutic Intervention:

    • Once tumors are established, mice are randomized.

    • Treatments (e.g., this compound, doxorubicin, or vehicle) are administered according to a predetermined schedule.

  • Outcome Measures:

    • Tumor growth inhibition is the primary endpoint.

    • At the end of the study, tumors and major organs can be collected for histological and molecular analysis to assess efficacy and potential toxicity.

Experimental Workflow: In Vivo Validation

G cluster_preclinical Preclinical In Vivo Validation Model Establishment of In Vivo Cancer Model (Orthotopic/Xenograft) Treatment Treatment Administration (this compound vs. Alternatives) Model->Treatment Data Data Collection (Tumor size, Survival) Treatment->Data Analysis Endpoint Analysis (Histology, Biomarkers) Data->Analysis

Caption: General workflow for in vivo validation of anti-cancer agents.

Conclusion

The in vivo data strongly support the anti-cancer effects of this compound and its analogs across multiple cancer types. In pancreatic cancer, this compound significantly reduces tumor growth and induces apoptosis. In multiple myeloma, a this compound-like molecule, SLM6, demonstrates superior efficacy to the clinical-stage drug flavopiridol. While more direct comparative in vivo studies in breast cancer are warranted, the ability of this compound to overcome doxorubicin resistance highlights its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers designing and interpreting future preclinical and clinical studies of this compound.

References

Head-to-Head Comparison: Sangivamycin and Favipiravir in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two promising antiviral compounds, Sangivamycin and favipiravir (B1662787). Both have demonstrated broad-spectrum activity against RNA viruses, but they differ significantly in their mechanisms of action, potency, and developmental stage. This document synthesizes available preclinical data to offer an objective side-by-side analysis, aiding researchers in evaluating their potential for further investigation and development.

I. Overview and Mechanism of Action

This compound is a pyrrolopyrimidine nucleoside analog originally developed as an anticancer agent.[1] While it showed an acceptable safety profile in human clinical trials for cancer, it was not effective for that indication.[2] More recently, it has been identified as a potent broad-spectrum antiviral agent.[1][3] Its primary antiviral mechanism is believed to involve the inhibition of protein kinase C (PKC), a host cell enzyme crucial for the replication of many viruses.[4][5][6] Additionally, as a nucleoside analog, it can be incorporated into viral RNA, potentially disrupting viral replication.[7]

Favipiravir (T-705) is a pyrazinecarboxamide derivative that acts as a prodrug.[8][9] It is metabolically converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[8][9] Favipiravir-RTP selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses, through mechanisms that may include chain termination and lethal mutagenesis.[8][9][10][11] It is approved in Japan for the treatment of influenza and has been investigated for the treatment of other viral infections, including COVID-19.[8][12]

II. Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the available in vitro data for this compound and favipiravir against various RNA viruses. It is important to note that this data is compiled from multiple independent studies, and direct comparisons should be made with caution due to variations in experimental conditions (e.g., cell lines, virus strains, and assay methodologies).

Table 1: Antiviral Activity (IC50/EC50) of this compound and Favipiravir Against Various RNA Viruses

VirusThis compound IC50 (nM)Favipiravir EC50 (µM)Cell LineReference
SARS-CoV-2 34.3 - 8061.88Vero E6, Vero E6/TMPRSS2, Calu-3[2][13]
Influenza A Virus Data not available0.19 - 22.48MDCK[14]
Ebola Virus Low nanomolar (qualitative)Data not available in direct comparisonHuh-7[2]
Marburg Virus Low nanomolar (qualitative)Data not available in direct comparisonHuh-7[2]
Lassa Virus Low nanomolar (qualitative)Data not available in direct comparisonVero E6[2]
Venezuelan Equine Encephalitis Virus (VEEV) Data not availableHighly active (qualitative)Vero E6[13]

Table 2: Cytotoxicity (CC50) of this compound and Favipiravir in Various Cell Lines

CompoundCC50 (µM)Cell LineReference
This compound >10 (in multiple cell lines)Vero E6, Caco-2, Calu-3, A549, HEK293T, Huh-7, HepG2[2]
Favipiravir >400Vero E6[13]
Favipiravir >50Calu-3[15]
Favipiravir Non-toxic up to 500 µMH9c2, CCD-1079Sk[15][16]

III. Signaling Pathways and Mechanisms of Action

This compound's Inhibition of Protein Kinase C (PKC) Pathway

This compound's antiviral activity is linked to its ability to inhibit host cell PKC.[4][5][6] PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including those hijacked by viruses for their replication. By inhibiting PKC, this compound can disrupt the viral life cycle at multiple stages.

Sangivamycin_PKC_Inhibition This compound's PKC Inhibition Pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Viral_Replication Viral Replication (Multiple Stages) Downstream_Effectors->Viral_Replication Promotes

Caption: this compound inhibits Protein Kinase C, disrupting viral replication.

Favipiravir's Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

Favipiravir is a prodrug that is converted to its active triphosphate form, favipiravir-RTP, within the host cell.[8][9] This active metabolite then targets the viral RdRp, a key enzyme in the replication of RNA viruses. The inhibition can occur through two primary mechanisms: acting as a chain terminator or by inducing lethal mutagenesis.[8][9][10][11]

Favipiravir_RdRp_Inhibition Favipiravir's RdRp Inhibition Pathway cluster_cell Host Cell cluster_virus Viral Replication Complex Favipiravir_prodrug Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir_prodrug->Favipiravir_RTP Metabolic Activation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA_Synthesis Viral RNA Synthesis RdRp->Viral_RNA_Synthesis Catalyzes

Caption: Favipiravir is activated in the host cell and inhibits viral RdRp.

IV. Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

1. Cell Seeding:

  • Seed susceptible host cells (e.g., Vero E6, MDCK) in 6-well or 12-well plates.

  • Incubate at 37°C with 5% CO2 until a confluent monolayer is formed (typically 24-48 hours).

2. Compound Preparation:

  • Prepare a series of dilutions of the test compound (this compound or favipiravir) in a serum-free medium.

3. Infection:

  • Aspirate the culture medium from the cell monolayers.

  • Infect the cells with a predetermined dilution of the virus (to produce a countable number of plaques) in the presence of the various concentrations of the test compound.

  • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

4. Overlay:

  • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

5. Incubation:

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

6. Staining and Quantification:

  • Fix the cells (e.g., with 10% formalin).

  • Stain the cells with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones.

  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed Cells in Plates Start->Cell_Seeding Incubate1 Incubate (24-48h) Cell_Seeding->Incubate1 Infection Infect Cells with Virus + Test Compound Incubate1->Infection Incubate2 Incubate (1-2h) Infection->Incubate2 Overlay Add Semi-Solid Overlay Incubate2->Overlay Incubate3 Incubate (2-5 days) Overlay->Incubate3 Fix_Stain Fix and Stain Cells Incubate3->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze Calculate IC50/EC50 Count_Plaques->Analyze End End Analyze->End

Caption: Workflow for determining antiviral activity using a plaque reduction assay.

Cytotoxicity Assay (MTT or CellTiter-Glo)

These assays are used to determine the concentration of a compound that is toxic to host cells, which is crucial for calculating the selectivity index (SI = CC50/IC50).

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

  • Incubate for 24 hours.

2. Compound Treatment:

  • Add serial dilutions of the test compound to the wells.

  • Include a vehicle control (no compound).

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

3. Reagent Addition:

  • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7][17][18][19]

  • For CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[16]

4. Measurement:

  • MTT Assay: Measure the absorbance at ~570 nm using a microplate reader.

  • CellTiter-Glo Assay: Measure the luminescence using a luminometer.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the compound concentration.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate1 Incubate (24h) Cell_Seeding->Incubate1 Add_Compound Add Serial Dilutions of Compound Incubate1->Add_Compound Incubate2 Incubate (48-72h) Add_Compound->Incubate2 Add_Reagent Add MTT or CellTiter-Glo Reagent Incubate2->Add_Reagent Measure Measure Absorbance or Luminescence Add_Reagent->Measure Analyze Calculate CC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining compound cytotoxicity.

V. Conclusion

This compound and favipiravir represent two distinct approaches to broad-spectrum antiviral therapy. This compound, with its potent, nanomolar activity against several viruses in preclinical studies and a known safety profile in humans, is a compelling candidate for further development, particularly for emerging viral threats.[1][2][3] Its host-targeting mechanism through PKC inhibition may also present a higher barrier to the development of viral resistance.[4][5][6]

Favipiravir has an established record, with approval for influenza in Japan and extensive clinical investigation for other viruses.[8][12] Its direct-acting antiviral mechanism targeting the viral RdRp is effective against a range of RNA viruses.[8][9][10][11] However, the in vitro data suggests that higher concentrations of favipiravir may be required to achieve efficacy compared to this compound for some viruses.

For researchers and drug developers, the choice between pursuing a host-targeting agent like this compound versus a direct-acting antiviral like favipiravir will depend on the specific viral target, the desired therapeutic window, and the overall development strategy. The data presented in this guide provides a foundational basis for making such informed decisions. Further head-to-head studies under standardized conditions are warranted to more definitively compare the antiviral profiles of these two promising compounds.

References

Unveiling the Collaborative Power of Sangivamycin: A Guide to its Additive and Synergistic Interactions with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the combination potential of therapeutic agents is paramount. This guide provides an objective comparison of Sangivamycin's performance when combined with other drugs, supported by available experimental data. We delve into the additive and synergistic effects of this compound, offering insights into its potential to enhance treatment efficacy in various therapeutic areas.

This compound, a pyrrolopyrimidine antibiotic, has demonstrated a range of biological activities, including antiviral and anticancer properties. Its structural similarity to adenosine (B11128) allows it to interfere with nucleic acid synthesis and protein kinase C signaling. While its standalone efficacy is under investigation, its true potential may lie in combination therapies, where it can work in concert with other drugs to produce a more potent therapeutic effect than the sum of its individual components.

Additive and Synergistic Effects of this compound in Combination Therapies

The nature of the interaction between this compound and other drugs can be categorized as either additive or synergistic. An additive effect is one in which the combined effect of two drugs is equal to the sum of their individual effects. In contrast, a synergistic effect occurs when the combined effect is greater than the sum of the individual effects, suggesting a cooperative interaction between the drugs.

This compound and Remdesivir (B604916): An Additive Antiviral Action Against SARS-CoV-2

In the context of antiviral therapy, studies have shown that this compound exhibits an additive effect when combined with remdesivir against SARS-CoV-2, the virus responsible for COVID-19. This suggests that the two drugs, both nucleoside analogs, can be used together without competing with each other, potentially allowing for lower doses of each drug and reducing the risk of side effects.[1]

Table 1: In Vitro Additive Effect of this compound and Remdesivir against SARS-CoV-2

Cell LineCombination Ratio (this compound:Remdesivir)Combination Index (CI)Interpretation
Vero E6Various~1Additive
A549-ACE2Various~1Additive

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Enhanced Cytotoxicity in Cancer Cells: this compound in Combination with Anticancer Agents

In the realm of oncology, preliminary evidence suggests that this compound can enhance the cytotoxic effects of other anticancer agents, pointing towards its potential as a combination therapy partner.

Research in primary effusion lymphoma (PEL) cells has indicated that the addition of this compound enhances the cytotoxic activity of the heat shock protein 90 (HSP90) inhibitor, geldanamycin (B1684428).[2] HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival.

Similarly, in PEL cells, this compound has been shown to potentiate the cytotoxic effects of valproate, a histone deacetylase (HDAC) inhibitor.[2] HDAC inhibitors are a class of drugs that interfere with the function of HDACs, leading to changes in gene expression and promoting cancer cell death.

While these findings are promising, the studies did not provide specific quantitative data to definitively classify these interactions as synergistic or additive. Further research is required to elucidate the precise nature of these interactions and to establish optimal dosing for combination regimens.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are generalized protocols for assessing drug combination effects, based on standard laboratory practices.

Protocol for Determining Additive vs. Synergistic Effects of Drug Combinations

This protocol outlines the steps for evaluating the interaction between two drugs using the Chou-Talalay method, which is a widely accepted method for quantifying drug synergy.[1][3]

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., cancer cell lines, virus-infected cells) in appropriate media and conditions.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of each drug in a suitable solvent.
  • Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., 1:1, 1:5, 5:1 based on their respective IC50 values).
  • Treat the cells with single drugs and drug combinations for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

3. Cell Viability Assay:

  • After the treatment period, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay.
  • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

4. Data Analysis:

  • Calculate the fraction of affected cells (Fa) for each drug concentration and combination.
  • Use software like CompuSyn to perform the Chou-Talalay analysis. This will generate a Combination Index (CI) value for different effect levels.
  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism
  • Generate isobolograms to visually represent the drug interaction.

Signaling Pathways and Mechanisms of Action

The synergistic or additive effects of this compound with other drugs can often be explained by their impact on cellular signaling pathways. Visualizing these pathways can provide a clearer understanding of the underlying mechanisms.

Caption: Potential mechanisms of this compound's combined effects.

Conclusion

The available evidence suggests that this compound holds promise as a component of combination therapies. Its additive effect with remdesivir in an antiviral context and its potential to enhance the cytotoxicity of anticancer agents like geldanamycin and valproate highlight its versatility. However, to fully realize the clinical potential of this compound in combination regimens, further rigorous preclinical studies are essential. These studies should focus on quantifying the nature of the drug interactions across a broader range of cancer types and with other classes of therapeutic agents. Detailed investigations into the underlying molecular mechanisms will also be crucial for designing rational and effective combination strategies to improve patient outcomes.

References

In Vitro Efficacy of Sangivamycin and Its Synthetic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Sangivamycin, a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, and its synthetic derivatives. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel kinase inhibitors for therapeutic development.

Overview of this compound and its Derivatives

This compound has been identified as a potent inhibitor of several protein kinases, playing a crucial role in signal transduction pathways that govern cell proliferation, differentiation, and survival. Its mechanism of action primarily involves competitive inhibition of the ATP-binding site of these kinases. Synthetic modifications to the this compound scaffold have been explored to enhance its potency, selectivity, and pharmacokinetic properties. This guide focuses on the comparative in vitro performance of this compound and key synthetic analogs.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound and its derivatives has been evaluated against a panel of protein kinases. The following table summarizes the available quantitative data, primarily from KINOMEscan™ assays, which measure the percentage of remaining kinase activity in the presence of the inhibitor. Lower percentages indicate stronger inhibition.

CompoundKinase TargetConcentration (nM)Remaining Activity (%)Reference
This compound Haspin5004.8[1]
DYRK1A5005.3[1]
DYRK25006.8[1]
YSK4 (MAP3K19)5009.8[1]
Toyocamycin Haspin5001.8[1]
DYRK1A5002.5[1]
DYRK25003.5[1]
YSK4 (MAP3K19)5004.5[1]

Note: Toyocamycin is a closely related structural analog of this compound.

In Vitro Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been assessed across various cancer cell lines. The following table presents a compilation of 50% inhibitory concentration (IC50) values from different studies. It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental protocols between studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundPancreatic Cancer Cell Lines (various)Pancreatic CancerVaries[2]
This compound-like Molecule 3 (SLM3)RPMI-8226Multiple Myeloma<1[3]
Thiothis compound Analogs (various)Human Foreskin Fibroblast (HFF)NormalVaries (cytotoxicity)[4]
L1210Murine LeukemiaVaries (cytotoxicity)[4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

sangivamycin_pathway This compound This compound pkc Protein Kinase C (PKC) This compound->pkc Binds to ATP-binding site p_substrate Phosphorylated Substrate pkc->p_substrate Phosphorylates atp ATP atp->pkc substrate Substrate Protein downstream Downstream Signaling p_substrate->downstream inhibition Inhibition of Proliferation, etc. downstream->inhibition

Caption: Mechanism of this compound as a Protein Kinase C inhibitor.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment 2. Treatment (this compound/Derivatives) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis 5. Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell viability assays.

structure_relationship This compound This compound toyocamycin Toyocamycin This compound->toyocamycin Carboxamide vs. Nitrile at C5 thiothis compound Thiothis compound This compound->thiothis compound Carboxamide vs. Thiocarboxamide at C5 non_nucleoside Non-nucleoside Analogs This compound->non_nucleoside Removal of Ribose Moiety

Caption: Structural relationships of key this compound derivatives.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the efficacy of this compound and its derivatives. These should be optimized for specific experimental conditions.

In Vitro Protein Kinase C (PKC) Inhibition Assay (Radiometric)

This protocol provides a framework for measuring the inhibition of PKC activity.

Materials:

  • Purified recombinant PKC enzyme

  • PKC-specific substrate peptide (e.g., Ac-MBP(4-14))

  • This compound or its synthetic derivatives

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, PKC enzyme, and the specific substrate peptide.

  • Add varying concentrations of this compound or its derivatives to the wells of the 96-well plate. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to the phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of compounds on cell proliferation.[2][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its synthetic derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Treat the cells with a range of concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[6]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The in vitro data presented in this guide highlight the potential of this compound and its synthetic derivatives as potent kinase inhibitors with anti-proliferative activity. The comparative analysis suggests that modifications to the this compound scaffold can significantly impact its inhibitory profile and cellular effects. The provided experimental protocols offer a foundation for further investigation and characterization of these promising compounds in the pursuit of novel cancer therapeutics. Further studies are warranted to establish a more comprehensive structure-activity relationship and to evaluate the in vivo efficacy and safety of the most promising derivatives.

References

A Comparative Guide to the Efficacy of Sangivamycin: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer agent Sangivamycin, summarizing its performance based on available experimental data. The following sections detail its efficacy in both laboratory settings (in vitro) and in animal models (in vivo), comparing it with established cancer therapies. Detailed experimental protocols and visual representations of its mechanism of action are also provided to support further research and development.

In Vitro Efficacy: Potent Anti-Proliferative Activity in Diverse Cancer Cell Lines

This compound, a pyrrolopyrimidine antibiotic, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. Its primary mechanism of action involves the inhibition of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways that is often dysregulated in cancer.

Quantitative analysis of this compound's potency is typically measured by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the drug required to inhibit a biological process by 50%.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

Cell LineThis compound EC₅₀Comparative AgentComparative Agent EC₅₀Fold Difference
Panc1125 nMGemcitabine (B846)> 500 nM> 4-fold more potent
MiaPaca275 nMGemcitabine> 500 nM> 6.7-fold more potent

Notably, in pancreatic ductal adenocarcinoma (PDA) cell lines, this compound was found to be significantly more efficient at inducing cell death than gemcitabine, a standard-of-care chemotherapy for pancreatic cancer.

In studies on multiple myeloma, this compound and its structural analogs demonstrated the ability to significantly reduce cancer cell viability at concentrations below 250 nmol/L.

In Vivo Efficacy: Tumor Regression in Preclinical Models

The anti-tumor activity of this compound has been validated in animal models, demonstrating its potential for clinical application.

Table 2: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Xenograft Model

Treatment GroupMean Tumor Volume ReductionMean Tumor Weight ReductionAnimal Model
This compound~70%~50%Mice with orthotopically implanted Panc1 cells
Vehicle Control0%0%Mice with orthotopically implanted Panc1 cells

In a study using an orthotopic mouse model of pancreatic cancer, where human pancreatic cancer cells (Panc1) were implanted into the pancreas of mice, treatment with this compound led to a statistically significant decrease in both tumor volume and weight.

Despite these promising preclinical results, it is important to note that early clinical trials with this compound did not demonstrate sufficient efficacy to warrant further development as a standalone anti-cancer agent. A Phase I clinical trial conducted in the 1960s established its safety in humans, but it was ultimately considered an "unsuccessful anticancer drug candidate." The specific reasons for this lack of clinical success, such as insufficient efficacy at tolerable doses or specific toxicities in the clinical setting, are not well-documented in readily available literature.

Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

This compound exerts its anti-cancer effects through the inhibition of several key signaling pathways involved in cell growth, proliferation, and survival.

Protein Kinase C (PKC) Inhibition

The primary and most well-established mechanism of this compound is its role as a potent inhibitor of protein kinase C (PKC). It acts as a competitive inhibitor with respect to ATP, a molecule that provides energy for the kinase reaction. PKC is a family of enzymes that play a crucial role in various cellular processes, and its aberrant activation is implicated in the development and progression of many cancers. By inhibiting PKC, this compound can disrupt these pro-cancerous signals.

Downstream Signaling Pathways

Beyond its direct effect on PKC, this compound has been shown to modulate other important signaling pathways:

  • Erk and Akt Signaling: In primary effusion lymphoma cells, this compound was found to suppress the phosphorylation of Erk1/2 and Akt, two key proteins in signaling pathways that promote cell survival and proliferation.

  • Haspin-Histone H3-Survivin Axis: In pancreatic cancer, this compound has been identified as an inhibitor of the kinase Haspin. This inhibition leads to a decrease in the phosphorylation of Histone H3, which in turn prevents its binding to survivin, a protein that inhibits apoptosis (programmed cell death). This disruption ultimately promotes the death of cancer cells.

G This compound This compound PKC Protein Kinase C (PKC) This compound->PKC inhibits Erk Erk Phosphorylation This compound->Erk inhibits Akt Akt Phosphorylation This compound->Akt inhibits Haspin Haspin Kinase This compound->Haspin inhibits Proliferation Cell Proliferation & Survival PKC->Proliferation promotes Erk->Proliferation promotes Akt->Proliferation promotes HistoneH3 Histone H3 Phosphorylation Haspin->HistoneH3 promotes Survivin Histone H3-Survivin Binding HistoneH3->Survivin promotes Apoptosis Apoptosis Survivin->Apoptosis inhibits

Caption: this compound's multi-target inhibition of key signaling pathways.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., Panc1, MiaPaca2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the EC₅₀/IC₅₀ value.

In Vivo Orthotopic Pancreatic Cancer Xenograft Model

This model involves the implantation of human cancer cells into the corresponding organ of an immunodeficient mouse to more accurately mimic human disease.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human pancreatic cancer cells (e.g., Panc1)

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • This compound solution for injection

  • Vehicle control solution

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel on ice.

  • Animal Preparation: Anesthetize the mice according to approved protocols.

  • Surgical Implantation: Make a small incision in the abdomen to expose the pancreas. Inject the cell suspension directly into the pancreas. Suture the incision.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor growth regularly using calipers or imaging techniques.

  • Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or the vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Data Analysis: Compare the tumor growth, final tumor volume, and final tumor weight between the treatment and control groups to determine the in vivo efficacy of this compound.

G cluster_invitro In Vitro Efficacy Workflow cluster_invivo In Vivo Efficacy Workflow CellCulture Cell Culture (e.g., Panc1, MiaPaca2) DrugTreatment This compound Treatment (Serial Dilutions) CellCulture->DrugTreatment MTTAssay MTT Assay DrugTreatment->MTTAssay DataAnalysis_invitro Data Analysis (EC50/IC50 Determination) MTTAssay->DataAnalysis_invitro Xenograft Orthotopic Xenograft Model (Immunodeficient Mice) TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth DrugAdmin This compound Administration TumorGrowth->DrugAdmin EfficacyAssessment Efficacy Assessment (Tumor Volume & Weight) DrugAdmin->EfficacyAssessment

Caption: Standard experimental workflows for evaluating this compound's efficacy.

Conclusion

This compound exhibits potent anti-cancer activity in both in vitro and in vivo preclinical models, particularly in pancreatic cancer where it shows superiority to the standard chemotherapeutic agent gemcitabine in laboratory studies. Its multi-targeted mechanism of action, primarily through the inhibition of PKC and other critical signaling pathways, makes it an interesting candidate for further investigation. However, the historical lack of success in clinical trials highlights the challenges in translating preclinical efficacy to clinical benefit. Future research could explore this compound in combination with other therapies or in specific, molecularly defined patient populations to potentially unlock its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such endeavors.

Safety Operating Guide

Personal protective equipment for handling Sangivamycin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sangivamycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent nucleoside analogue with cytotoxic properties. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.

This compound is classified as a hazardous substance and is fatal if swallowed, in contact with skin, or inhaled.[1] It is a potent inhibitor of protein kinase C and has antibiotic, antiviral, and anti-cancer properties.[2][3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE). The following PPE is required for all personnel handling this compound:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required for all procedures.[4][5] The outer glove should be worn over the gown cuff and the inner glove underneath.[4] Gloves should be changed immediately if they become contaminated or damaged.[4]

  • Gowns: A disposable, long-sleeved, solid-front gown made of a low-permeability fabric is mandatory.[4][6] Gowns should have knit or elastic cuffs.

  • Eye and Face Protection: A full-face shield or safety goggles in combination with a fluid-resistant mask must be worn whenever there is a risk of splashing or aerosol generation.[6][7][8]

  • Respiratory Protection: For procedures with a high risk of aerosolization, such as weighing the powder or cleaning up spills, a NIOSH-approved respirator (e.g., N95) is necessary.[4][6][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₅N₅O₅[1][3]
Molecular Weight 309.28 g/mol [1][3]
Appearance White solid[9]
CAS Number 18417-89-5[1][3]
Handling and Operational Plan

All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood), to minimize exposure.[5][10]

Preparation and Handling:

  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.[7][10]

  • Weighing: Weighing of solid this compound should be done in a containment device to prevent aerosol generation.

  • Solution Preparation: When preparing solutions, do so carefully to avoid splashes. All containers holding this compound should be clearly labeled with "Cytotoxic" hazard symbols.[7]

  • Transport: When transporting this compound, use sealed, leak-proof secondary containers.[10]

Spill Management:

In the event of a spill, immediate action is required to contain and clean the area.

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[6][11]

  • Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye/face protection, and a respirator.[6]

  • Containment: Use a spill kit with absorbent materials to contain the spill.[6]

  • Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[6][11]

  • Waste Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[6]

Disposal Plan

All waste contaminated with this compound must be handled as hazardous cytotoxic waste.

  • Segregation: Keep this compound waste separate from other laboratory waste.[5]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."[5][7]

  • Sharps: All sharps (needles, syringes) must be disposed of in a designated chemotherapy sharps container.[5][11]

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable deactivating solution (if available and validated) or washed thoroughly with a detergent solution after an initial rinse.

  • Final Disposal: Dispose of all this compound waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Sangivamycin_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Prepare Work Area in Containment (BSC/Fume Hood) A->B C Weighing and Solution Preparation B->C D Experimental Procedure C->D E Decontaminate Work Surfaces D->E H Evacuate and Secure Area D->H Spill Occurs F Segregate and Dispose of Cytotoxic Waste E->F G Doff PPE and Wash Hands F->G I Don Appropriate PPE H->I J Contain and Clean Spill I->J K Dispose of Spill Cleanup Materials as Cytotoxic Waste J->K K->F To Waste Disposal

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.